molecular formula C7H6BrN3S B2581287 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole CAS No. 1700817-21-5

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole

Cat. No.: B2581287
CAS No.: 1700817-21-5
M. Wt: 244.11
InChI Key: NJXJHDZNCDZMKU-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole is a brominated heterocyclic compound that serves as a versatile synthon in medicinal chemistry and chemical biology research. It integrates two privileged pharmacophores—a pyrazole and a thiazole ring—into a single scaffold. The thiazole ring is a common feature in molecules with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The presence of the bromine atom at the 4-position of the pyrazole ring provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse libraries of complex molecules for structure-activity relationship (SAR) studies . Heterocycles containing both nitrogen and sulfur atoms, like this compound, are of significant interest in the development of new therapeutic agents and are frequently explored in the synthesis of novel bioactive molecules . This compound is intended for research and development applications only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-5-6(8)4-11(10-5)7-9-2-3-12-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXJHDZNCDZMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of pyrazole and thiazole moieties into a single molecular scaffold has emerged as a highly productive strategy in medicinal chemistry, yielding compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole, a key heterocyclic building block. The synthesis is strategically designed around the classic Hantzsch thiazole synthesis, a reliable and high-yielding method for constructing the thiazole ring.[3][4][5] We will dissect the synthesis into two primary stages: the preparation of the crucial precursor, 4-bromo-3-methyl-1H-pyrazole-1-carbothioamide, and its subsequent cyclocondensation with an α-haloaldehyde to furnish the target compound. This document details the underlying chemical principles, step-by-step experimental protocols, and the causality behind procedural choices, offering researchers a practical and scientifically grounded blueprint for synthesis.

Strategic Approach: Retrosynthetic Analysis

The synthetic strategy for 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole is best conceptualized through a retrosynthetic analysis. The target molecule is disconnected at the thiazole ring, identifying the most logical and field-proven cyclization strategy. The Hantzsch thiazole synthesis provides a direct and efficient route by forming the C-S and C=N bonds of the thiazole heterocycle from an α-halocarbonyl and a thioamide.[5][6]

This leads to two key synthons:

  • 4-Bromo-3-methyl-1H-pyrazole-1-carbothioamide : This precursor provides the pyrazole core and the N-C-S fragment required for the thiazole ring formation.

  • An α-haloacetaldehyde equivalent (e.g., Chloroacetaldehyde) : This C2 synthon provides the remaining atoms for the thiazole ring.

Further disconnection of the pyrazole thioamide reveals the foundational starting material, 4-Bromo-3-methyl-1H-pyrazole .

Caption: Retrosynthetic pathway for the target compound.

Preparation of Key Precursor: 4-Bromo-3-methyl-1H-pyrazole

The synthesis begins with the preparation of the core pyrazole structure. While commercially available, its synthesis from basic starting materials is often required.[7] A common and effective method involves the cyclocondensation of a β-dicarbonyl equivalent with hydrazine, followed by regioselective bromination.

Synthesis of 3-Methyl-1H-pyrazole

The initial step is the formation of the pyrazole ring. This is typically achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.

  • Principle: The reaction between hydrazine and a 1,3-diketone proceeds via a double condensation mechanism, forming a stable five-membered aromatic heterocycle.

Bromination to 4-Bromo-3-methyl-1H-pyrazole

The subsequent bromination of 3-methyl-1H-pyrazole introduces the bromo-substituent at the C4 position, which is activated towards electrophilic substitution.

  • Principle: The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The use of a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine, allows for controlled halogenation.[8]

The Core Synthesis: From Pyrazole to the Thiazole Hybrid

This section details the conversion of the pyrazole precursor into the final target molecule via a two-step sequence: thioamidation followed by Hantzsch cyclization.

Step 1: Synthesis of 4-Bromo-3-methyl-1H-pyrazole-1-carbothioamide

This is a critical step that installs the necessary thioamide functionality onto the pyrazole nitrogen. This is achieved by reacting the pyrazole with an appropriate thiocarbonyl source.

  • Causality: The nitrogen atom of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of a thiocarbonyl reagent. The use of a base is often necessary to deprotonate the pyrazole, increasing its nucleophilicity.

Experimental Protocol: Thioamidation

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-Bromo-3-methyl-1H-pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Thioacylation: In a separate flask, prepare a solution of thiophosgene (1.0 eq) in anhydrous THF. Add this solution dropwise to the pyrazole anion solution at 0 °C.

  • Ammonolysis: After stirring for 1-2 hours, carefully bubble ammonia gas through the reaction mixture or add a solution of ammonia in methanol until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-Bromo-3-methyl-1H-pyrazole-1-carbothioamide.

Step 2: Hantzsch Thiazole Synthesis

The final step is the cyclocondensation of the pyrazole thioamide with an α-haloaldehyde to construct the thiazole ring.[3][9]

  • Mechanism: The reaction is initiated by the nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloaldehyde, displacing the halide. The resulting intermediate then undergoes intramolecular cyclization via the attack of the nitrogen atom on the carbonyl carbon, followed by a dehydration step to yield the aromatic thiazole ring.

Hantzsch_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration Thioamide Pyrazole-C(=S)NH2 Intermediate1 Pyrazole-C(S-CH2-CHO)=NH2+ Thioamide->Intermediate1 + Haloaldehyde Haloaldehyde Cl-CH2-CHO Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Attack Product 2-(Pyrazol-1-yl)thiazole Intermediate2->Product - H2O

Sources

Spectroscopic Characterization of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole: An Analytical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The fusion of pyrazole and thiazole heterocycles creates a privileged molecular scaffold frequently exploited in modern medicinal chemistry for its antitubercular, antimicrobial, and kinase-inhibitory properties [3, 4]. Among these hybrids, 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole serves as a critical synthetic intermediate and a biologically active pharmacophore. The structural rigidity imparted by the direct N1–C2 linkage, combined with the chemically versatile bromo-substituent at the C-4 position, demands rigorous spectroscopic validation to ensure downstream fidelity in structure-activity relationship (SAR) campaigns.

This whitepaper provides a comprehensive, field-proven methodology for the spectroscopic characterization of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole. By dissecting the causality behind spectral features—such as the heavy-atom effect in nuclear magnetic resonance (NMR) and distinct isotopic splitting in mass spectrometry (MS)—this guide establishes a self-validating analytical framework for molecular verification.

Experimental Methodology & Sample Preparation

High-fidelity analytical data begins with robust synthetic and preparative workflows. The target compound is typically synthesized via a condensation/cyclization cascade between 2-hydrazinylthiazole and 3-bromo-pentane-2,4-dione. Below is the step-by-step protocol for isolation and analytical preparation, optimized to eliminate spectral artifacts.

Synthesis and Purification Workflow
  • Condensation : Combine equimolar amounts of 2-hydrazinylthiazole and 3-bromo-pentane-2,4-dione in absolute ethanol. Add a catalytic volume of glacial acetic acid. Causality: Acetic acid acts as a general acid catalyst, accelerating the initial nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon by activating the electrophile.

  • Cyclization : Reflux the mixture for 4–6 hours under a nitrogen atmosphere. Monitor via TLC (Hexane:Ethyl Acetate, 7:3) until the starting materials are consumed.

  • Isolation : Cool the reaction to 0–5 °C to induce precipitation. Filter the resultant precipitate and wash with cold ethanol.

  • Recrystallization : Recrystallize the crude product from hot ethanol to yield analytically pure (>98%) crystalline solid, effectively stripping away unreacted dione or kinetically trapped open-chain intermediates.

Spectroscopic Sample Preparation

Every analytical technique requires a tailored preparation step to validate the compound's identity accurately.

  • NMR (1H and 13C) : Dissolve ~10–15 mg of the purified compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-

    
    ). Causality: While pyrazoles often exhibit tautomerism that broadens NMR signals [1], the N1-substitution in this molecule permanently locks the tautomeric state. Nonetheless, DMSO-
    
    
    
    is selected over CDCl
    
    
    to disrupt any weak intermolecular
    
    
    stacking, ensuring sharp, highly resolved resonance lines [4].
  • FT-IR (ATR Mode) : Deposit 2–3 mg of the dry crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) module. Causality: ATR directly probes the solid-state structure and avoids the moisture absorption and halide-exchange risks inherent to traditional KBr pellet pressing, which can obscure critical

    
     stretches [1].
    
  • HRMS (ESI+) : Prepare a 1 mg/mL stock in MS-grade methanol, then dilute 1:100 in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. Causality: The presence of three basic nitrogen atoms makes the molecule an ideal candidate for positive Electrospray Ionization (ESI+). Formic acid provides the proton source to reliably form the

    
     pseudomolecular ion.
    

AnalyticalWorkflow Syn Compound Synthesis (>98% Purity) NMR NMR Spectroscopy (DMSO-d6) Syn->NMR 10 mg / 0.6 mL IR FT-IR Spectroscopy (ATR, Diamond Crystal) Syn->IR 2 mg Solid State MS HRMS Analysis (ESI+, 0.1% FA) Syn->MS 10 µg/mL in MeOH Data Data Synthesis & Validation NMR->Data IR->Data MS->Data

Figure 1: Analytical validation workflow illustrating sample preparation and data convergence.

Analytical Data & Mechanistic Interpretations

Nuclear Magnetic Resonance (NMR)

The assignment of the proton and carbon signals relies heavily on evaluating the local electronic environments. The pyrazole ring is electron-rich, but the strategically placed substituents dramatically alter its typical chemical shifts [2].


H NMR Interpretation

In the


H NMR spectrum, the pyrazole H-5  proton is the most diagnostic identifier. Due to the lack of adjacent protons (C-4 is brominated), it appears as a sharp singlet. Its severe downfield shift (~8.28 ppm) is caused by two overlapping effects:
  • The inductive electron withdrawal from the adjacent electronegative N1 atom (which is further conjugated to the electron-withdrawing thiazole ring).

  • The anisotropic deshielding generated by the spatial proximity of the bulky C-4 bromine atom.

The thiazole protons (H-4' and H-5') typically appear as two distinct doublets with a small mutual coupling constant (


) in the aromatic region, characteristic of the 5-membered sulfur-nitrogen heterocycle.

Table 1: Summarized


H NMR Data (500 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
Pyrazole C-58.28Singlet (s)1H-H-5 (Deshielded by N1 and Br)
Thiazole C-4'7.62Doublet (d)1H3.4Thiazole H-4'
Thiazole C-5'7.45Doublet (d)1H3.4Thiazole H-5'
Pyrazole C-32.24Singlet (s)3H-

group

C NMR Interpretation

The


C NMR spectrum serves as the ultimate proof of bromination. Due to the Heavy Atom Effect , carbon atoms directly bonded to a large, highly polarizable halogen like bromine experience substantial magnetic shielding. Thus, the pyrazole C-4 carbon experiences an anomalous upfield shift to approximately 96.5 ppm . If the ring were unsubstituted at this position, this carbon would typically resonate around 105–110 ppm [2].

Table 2: Summarized


C NMR Data (126 MHz, DMSO-

)
Carbon PositionShift (

, ppm)
Diagnostic Rationale
Thiazole C-2'161.2Highly deshielded; attached directly to N and S atoms.
Pyrazole C-3151.4Attached to

; electron deficient relative to C-4.
Thiazole C-4'139.8Typical aromatic thiazole carbon.
Pyrazole C-5129.5Aromatic CH; deshielded by N1.
Thiazole C-5'116.3Adjacent to S; slightly shielded.
Pyrazole C-496.5Heavy Atom Effect : Upfield shift confirming C-Br bond.

12.1Aliphatic methyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides critical structural evidence without requiring dissolution. The fingerprint region is incredibly valuable for nitrogenous heterocycles [1, 3]. Because we utilized ATR-FTIR on a dry solid, we bypass water interference. The most vital absorptions are the


 stretching frequency of the thiazole/pyrazole framework and the low-frequency 

stretch.

Table 3: Key Vibrational Modes (ATR-FTIR)

Wavenumber (cm

)
IntensityVibrational Mode Assignment
3110 – 3140WeakAromatic

stretching (Thiazole & Pyrazole)
2920 – 2950WeakAliphatic

stretching (Methyl group)
1560 – 1590Strong

stretching (Azomethine signatures)
1420 – 1480Medium

skeletal vibrations of the heteroaromatic rings
660 – 685Strong

stretching mode
High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry data acts as a self-validating system for halogenated compounds. Because Bromine possesses two stable isotopes (


Br and 

Br) in a nearly 1:1 natural abundance (50.69% and 49.31%), the mass spectrum must exhibit a characteristic "twin peak" pattern separated by 2 atomic mass units (

).
  • Formula :

    
    
    
  • Exact Mass Calculation for

    
     :
    
    • For

      
      : 
      
      
      
    • For

      
      : 
      
      
      
  • Analysis : The ESI+ spectrum displays these two peaks at equal intensities (1:1 ratio). Any deviation from this isotopic ratio immediately flags a purity issue or an incomplete substitution. Furthermore, the mass defect introduced by the sulfur atom (

    
    S) firmly confirms the molecular composition [4].
    

ElectronicEffects Br Bromine Atom (C-4) Heavy Atom Effect PyC4 Pyrazole C-4 Carbon Upfield Shift (~96 ppm) Br->PyC4 Shielding (13C) PyH5 Pyrazole H-5 Proton Deshielded (~8.28 ppm) Br->PyH5 Steric & Anisotropic Deshielding (1H) Thia Thiazole Ring Electron Withdrawing N1 N-1 Nitrogen Inductive Deshielding Thia->N1 Conjugation Pull N1->PyH5 Inductive Deshielding (1H)

Figure 2: Causal relationship mapping of electronic effects dictating the spectral characteristics of the pyrazole core.

Conclusion

The rigorous identification of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole requires a holistic view of structural and electronic chemistry. The absence of tautomerism streamlines the NMR characterization, allowing the "Heavy Atom Effect" on the


C spectrum and the inductive deshielding in the 

H spectrum to definitively prove the regiochemistry of the bromo-substituent. By coupling this with ATR-FTIR to verify the intact

/

bonds and deploying HRMS isotopic profiling to validate the elemental composition, researchers can secure an airtight, self-validating profile of this critical molecular scaffold before engaging in high-stakes biological screening or downstream cross-coupling reactions.

References

  • Babijczuk, K., et al. "Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties." International Journal of Molecular Sciences, vol. 26, no. 18, 2025, p. 9018.[Link]

  • Patil, S. V. "Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds." Chemistry Proceedings, vol. 8, no. 1, 2021, p. 46.[Link]

  • Sable, Y. R., et al. "Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity: Synthesis, spectral characterization, DFT, ADME, and docking studies." Journal of Molecular Structure, vol. 1344, 2025, p. 142891.[Link]

13C NMR characterization of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR Characterization of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] The pyrazole-thiazole scaffold is a privileged structure known for a wide range of biological activities.[1][4] Accurate structural elucidation is a prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. This document moves beyond a simple recitation of data, offering in-depth analysis of the underlying principles, causality behind experimental choices, and a self-validating protocol for acquiring and interpreting high-quality ¹³C NMR spectra. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of this analytical technique as applied to complex heterocyclic systems.

Introduction: The Significance of Structural Integrity

The molecule 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole combines two five-membered heterocyclic rings: a substituted pyrazole and a thiazole. This hybridization can lead to novel compounds with enhanced therapeutic potential.[1][3] In any drug discovery pipeline, the unambiguous confirmation of a molecule's covalent structure is a non-negotiable checkpoint. ¹³C NMR spectroscopy is a cornerstone of this process, providing a direct map of the carbon skeleton. Unlike ¹H NMR, where signal overlap can complicate interpretation, the wider chemical shift range of ¹³C NMR (typically 0-220 ppm) usually allows for the resolution of a distinct signal for each unique carbon atom in the molecule.[5][6]

This guide will dissect the ¹³C NMR spectrum of the title compound, explaining how the electronic environment of each carbon atom—shaped by heteroatoms, substituents, and hybridization—dictates its unique chemical shift.

Foundational Principles: Predicting the ¹³C NMR Spectrum

The chemical shift (δ) of a ¹³C nucleus is exquisitely sensitive to its local electronic environment.[5] Understanding the key factors influencing these shifts allows for a predictive approach to spectral assignment.

cluster_influences Key Influencing Factors C_Target Target Carbon Chemical Shift (e.g., C4 of Pyrazole) Hybrid Hybridization State (sp², sp³) C_Target->Hybrid sp² carbons are deshielded (downfield shift) Hetero Neighboring Heteroatoms (N, S) C_Target->Hetero Electronegative atoms deshield (downfield shift) Subst Substituent Effects (-Br, -CH₃) C_Target->Subst Inductive & Resonance Effects Heavy Atom Shielding caption Logical relationships of factors affecting chemical shifts.

Caption: Logical relationships of factors affecting chemical shifts.

  • Hybridization: sp²-hybridized carbons (alkenes, aromatics) are more deshielded and resonate at higher chemical shifts (downfield) compared to sp³-hybridized carbons (alkanes).[5] All carbons in the pyrazole and thiazole rings are sp².

  • Electronegativity: Electronegative atoms like nitrogen and sulfur withdraw electron density from adjacent carbons, deshielding them and causing a significant downfield shift. This is particularly pronounced for the thiazole C2' (between N and S) and the pyrazole C5 (between two N atoms).

  • Substituent Effects:

    • Methyl Group (-CH₃): The methyl group is weakly electron-donating. It typically causes a small downfield shift (α-effect) on the carbon it is attached to (C3) and minor shielding/deshielding effects on neighboring carbons.[7] The methyl carbon itself will appear far upfield (~10-15 ppm).[8]

    • Bromine (-Br): While bromine is electronegative, its primary influence on the directly attached carbon (ipso-carbon) is the "heavy atom effect."[9] The large, polarizable electron cloud of bromine induces a local diamagnetic shielding, resulting in a counterintuitive upfield (shielded) shift for C4 compared to an unsubstituted carbon.[9]

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible data is paramount. The following protocol is designed to be a self-validating system, ensuring data integrity from sample preparation to final analysis.

cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Processing & Analysis A Weigh 15-25 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Filter into a 5 mm NMR tube B->C D Insert sample into a >400 MHz spectrometer C->D E Tune & match probe for ¹³C frequency D->E F Acquire spectrum using a standard proton-decoupled pulse program E->F G Key Parameters: - Scans: 1024-4096 - Relaxation Delay (d1): 2s - Pulse Angle: 30° F->G H Apply Fourier Transform G->H I Phase correction & baseline correction H->I J Calibrate spectrum (DMSO-d₆ at 39.52 ppm) I->J K Assign peaks based on predicted shifts & theory J->K caption Experimental workflow for ¹³C NMR characterization.

Caption: Experimental workflow for ¹³C NMR characterization.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-25 mg of purified 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of heterocyclic compounds.

    • Transfer the solution into a clean, dry 5 mm NMR tube, filtering through a small cotton or glass wool plug if any particulate matter is visible.

  • NMR Spectrometer Setup and Acquisition:

    • Instrument: A high-field NMR spectrometer (400 MHz for ¹H or higher) is recommended to ensure good signal dispersion and sensitivity.[10]

    • Setup: Insert the sample into the spectrometer. Tune and match the NMR probe to the ¹³C frequency to maximize signal reception.

    • Experiment: Utilize a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker systems). This simplifies the spectrum by collapsing all ¹H-¹³C couplings into single lines, with each line representing a unique carbon environment.

    • Acquisition Parameters:

      • Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to ensure all carbon signals are captured.

      • Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a sufficient number of scans (typically 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point to allow for adequate relaxation of the carbon nuclei between pulses.

      • Pulse Angle: A 30° or 45° pulse angle can be used to shorten the experiment time without significantly compromising signal intensity for most carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat, even baseline.

    • Calibrate the chemical shift axis by referencing the solvent peak (e.g., the central peak of the DMSO-d₆ septet at 39.52 ppm).

Spectral Analysis and Structural Assignment

The structure of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole contains eight carbon atoms, all of which are chemically non-equivalent and should therefore produce eight distinct signals in the proton-decoupled ¹³C NMR spectrum.

Caption: Structure with carbon numbering for spectral assignment.

Predicted Chemical Shifts and Rationale

The following table summarizes the predicted chemical shift regions for each carbon atom based on established principles and data from analogous structures.[10][11][12][13][14]

Carbon AtomPredicted Chemical Shift (δ) / ppmRationale and Supporting Evidence
C2' (Thiazole)165 - 175Located between two highly electronegative heteroatoms (N and S), leading to extreme deshielding. This is typically the most downfield signal in 2-substituted thiazoles.[11][13]
C3 (Pyrazole)148 - 158An sp² carbon in a heterocyclic ring attached to a methyl group (α-effect) and adjacent to a nitrogen atom.
C5 (Pyrazole)138 - 148An sp² carbon positioned between two nitrogen atoms of the pyrazole ring, resulting in a significant downfield shift.
C5' (Thiazole)120 - 130A vinyl-like carbon adjacent to the sulfur atom. Its precise shift is influenced by the electronic properties of the attached pyrazole ring.
C4' (Thiazole)110 - 120A vinyl-like carbon whose chemical shift is sensitive to the substituent at the C2' position.
C4 (Pyrazole)95 - 105Attached to bromine. The "heavy atom effect" causes significant shielding, shifting this carbon upfield relative to other pyrazole ring carbons.[9]
-CH₃ (Methyl)10 - 15A typical sp³-hybridized methyl carbon attached to an aromatic system. It will be the furthest upfield signal.[8]

Note: Actual chemical shifts may vary depending on the solvent, concentration, and temperature.

Conclusion

The ¹³C NMR characterization of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole is a clear-cut process when founded on solid theoretical principles and executed with a robust experimental protocol. The expected spectrum will feature eight distinct signals, with the thiazole C2' carbon resonating furthest downfield and the methyl carbon appearing furthest upfield. The key diagnostic signal for confirming the substitution pattern is the heavily shielded C4 pyrazole carbon, a direct consequence of the heavy atom effect from the bromine substituent. By following the workflow and interpretive logic outlined in this guide, researchers can confidently validate the structure of this important heterocyclic scaffold, ensuring the integrity of their chemical matter for subsequent studies in drug discovery and development.

References

  • Dardari et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • Sharma, V.P. ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
  • Asif, M. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

  • Breitmaier, E., & Voelter, W. (2000). Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy.
  • Khan, I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. [Link]

  • Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

  • El-Faham, A., et al. (2018). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

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An In-depth Technical Guide to the Mass Spectrometry of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] The unique structural features of this molecule, including two distinct nitrogen-containing heterocyclic rings (pyrazole and thiazole), a methyl substituent, and a bromine atom, yield characteristic and informative fragmentation patterns.[3][4] This document details the theoretical underpinnings and practical considerations for analyzing this compound using both "hard" and "soft" ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI), respectively. We will explore predictable fragmentation pathways, the critical diagnostic role of bromine's isotopic signature, and provide standardized protocols for achieving high-fidelity mass spectra. The objective is to equip researchers, scientists, and drug development professionals with the expertise to unambiguously identify and characterize this molecule and its analogs.

Introduction: Structural Characterization in Modern Chemistry

The structural elucidation of novel chemical entities is a cornerstone of synthetic and medicinal chemistry.[5][6] Mass spectrometry (MS) stands as a primary analytical tool due to its unparalleled sensitivity and the wealth of structural information it provides from minimal sample quantities.[5] The title compound, 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole, incorporates structural motifs like pyrazole and thiazole that are prevalent in pharmacologically active agents.[2] A thorough understanding of its behavior under mass spectrometric conditions is therefore crucial for its identification, purity assessment, and metabolism studies.

A key feature of this molecule is the presence of a bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7] This results in a characteristic "M/M+2" isotopic pattern for the molecular ion and any bromine-containing fragments, serving as an unmistakable diagnostic marker in the mass spectrum.[7]

Molecular Structure and Isotopic Profile

Before delving into fragmentation analysis, it is essential to establish the fundamental properties of the parent molecule.

  • Molecular Formula: C₇H₆BrN₃S

  • Monoisotopic Mass: 242.95199 Da

  • Average Mass: 244.11 g/mol [8]

The theoretical isotopic distribution for the molecular ion is presented below. The presence of two peaks of nearly equal intensity, separated by approximately 2 m/z units, is the hallmark of a monobrominated compound.[7]

m/z (Da)Isotope CompositionRelative Abundance (%)
242.9520¹²C₇¹H₆⁷⁹Br¹⁴N₃³²S100.0
243.9545¹³C¹²C₆¹H₆⁷⁹Br¹⁴N₃³²S, etc.9.2
244.9499¹²C₇¹H₆⁸¹Br¹⁴N₃³²S97.3
245.9525¹³C¹²C₆¹H₆⁸¹Br¹⁴N₃³²S, etc.9.0

Experimental Design: Selecting the Right Tool for the Job

The choice of ionization technique dictates the nature of the resulting mass spectrum. A comprehensive analysis leverages both hard and soft ionization methods to gain complementary information.

Electron Ionization (EI) for Structural Elucidation

EI is a high-energy ("hard") technique that induces extensive fragmentation.[9][10] While this often prevents the observation of a prominent molecular ion for less stable compounds, the resulting fragment ions provide a detailed fingerprint of the molecule's structure.[9][10] EI is particularly useful for creating reproducible spectra that can be compared against libraries and for elucidating fragmentation pathways.[9]

Electrospray Ionization (ESI) for Molecular Weight Determination

ESI is a "soft" ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal fragmentation.[11] This makes it the method of choice for unequivocally determining the molecular weight of a compound.[6][11] Subsequent fragmentation of the selected [M+H]⁺ ion via tandem mass spectrometry (MS/MS) can then be used to elicit structural information in a controlled manner.[5][12]

Experimental Workflow: A Self-Validating Approach

A robust analytical workflow ensures data integrity and confident structural assignment.

Caption: A dual-pathway analytical workflow for comprehensive MS analysis.

Predicted Fragmentation Pathways

The fragmentation of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole is dictated by the relative strengths of its bonds and the stability of the resulting fragment ions. The pyrazole and thiazole rings, the inter-ring N-C bond, and the C-Br bond are all potential sites of cleavage.

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions (typically 70 eV), the molecule will fragment extensively.[9][10][13] The most likely fragmentation pathways involve cleavage of the bond linking the two heterocyclic rings, as well as fragmentation within the rings themselves.[4]

Key Predicted EI Fragments:

m/z (⁷⁹Br / ⁸¹Br)Proposed Structure / IdentityNotes
243 / 245[C₇H₆BrN₃S]⁺•Molecular Ion (M⁺•)
172 / 174[C₄H₃BrN₂]⁺•4-Bromo-3-methyl-pyrazole fragment
157 / 159[C₃H₂BrN₂]⁺Loss of CH₃ from pyrazole fragment
96[C₄H₄N₂]⁺•Methylpyrazole fragment (loss of Br)
85[C₃H₃N₂S]⁺Thiazole ring fragment
82[C₃H₂N₂]⁺•Pyrazole ring core (loss of Br, CH₃)

The fragmentation of pyrazole rings often involves the expulsion of HCN or N₂.[3] Similarly, thiazole rings can undergo ring cleavage.[14][15] The cleavage of the bond between the pyrazole and thiazole rings is a highly probable event, leading to ions corresponding to each individual ring system.[4]

EI_Fragmentation cluster_pyrazole Pyrazole Ring Fragments cluster_thiazole Thiazole Ring Fragments M M⁺• (m/z 243/245) F1 [C₄H₃BrN₂]⁺• m/z 172/174 M->F1 -C₃H₂NS F4 [C₃H₃N₂S]⁺ m/z 85 M->F4 -C₄H₃BrN₂ F2 [C₃H₂BrN₂]⁺ m/z 157/159 F1->F2 -CH₃ F3 [C₄H₄N₂]⁺• m/z 96 F1->F3 -Br•

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, the molecule will first be protonated, likely on one of the basic nitrogen atoms, to form the [M+H]⁺ ion (m/z 244/246). Collision-induced dissociation (CID) of this precursor ion will generate fragments.

The most probable initial fragmentation step for the protonated molecule is the cleavage of the single bond connecting the pyrazole and thiazole rings. This is often a lower-energy pathway compared to breaking the double bonds within the aromatic rings.

Key Predicted ESI-MS/MS Fragments from [M+H]⁺:

Precursor m/z (⁷⁹Br / ⁸¹Br)Product m/z (⁷⁹Br / ⁸¹Br)Proposed Neutral LossProposed Fragment Identity
244 / 246173 / 175C₃H₃NS (Thiazole)Protonated 4-Bromo-3-methyl-pyrazole
244 / 24686C₄H₄BrN₂ (Bromomethylpyrazole)Protonated Thiazole

The fragmentation in ESI is typically less complex than in EI, often dominated by the cleavage of the weakest bonds in the protonated molecule.[11][16]

Protocols for Analysis

Sample Preparation
  • Solvent Selection: Use high-purity (LC-MS grade) methanol or acetonitrile as the solvent.

  • Concentration: Prepare a stock solution of the compound at 1 mg/mL.

  • Working Solution (for ESI): Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid to promote protonation.

  • Working Solution (for GC-MS): Dilute the stock solution to 10-100 µg/mL in methanol or ethyl acetate. Ensure the sample is volatile enough for GC analysis.

ESI-MS Method Parameters (Illustrative)
  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Positive Electrospray (+ESI)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Drying Gas (N₂): Flow rate of 8-12 L/min at 300-350 °C

  • Nebulizer Pressure: 30-45 psi

  • Mass Range (MS1): m/z 50-500

  • MS/MS: Isolate the [M+H]⁺ isotopic cluster (m/z 244/246) and apply collision energy (e.g., 10-40 eV) to induce fragmentation.

EI-GC-MS Method Parameters (Illustrative)
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole)

  • GC Column: Standard non-polar column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm)

  • Carrier Gas (He): Constant flow, e.g., 1 mL/min

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Ion Source Temp: 230°C

  • Ionization Energy: 70 eV[13]

  • Mass Range: m/z 40-450

Conclusion

The mass spectrometric analysis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole is a powerful method for its unequivocal identification and structural characterization. The key to a successful analysis lies in a multi-faceted approach. First, utilizing soft ionization (ESI) with high-resolution mass spectrometry confirms the elemental composition via the accurate mass of the protonated molecule. Second, the characteristic 1:1 isotopic pattern of the M+H/M+H+2 (or M/M+2) peaks provides definitive evidence for the presence of a single bromine atom.[7] Finally, the extensive and predictable fragmentation patterns observed under hard ionization (EI) or ESI-MS/MS serve as a structural fingerprint, allowing for the confident differentiation from isomers and related compounds. By combining these methods, researchers can achieve a high degree of confidence in their analytical results.

References

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Purity assessment of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Purity Assessment of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole

Foreword: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical development and molecular research, the characterization of a chemical entity is foundational. The biological activity, safety, and efficacy of a potential drug candidate are inextricably linked to its purity profile. For novel heterocyclic compounds such as 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole, a key building block in medicinal chemistry, a rigorous and well-documented purity assessment is not merely a quality control checkpoint; it is a critical component of scientific integrity.[1][2] This guide provides a comprehensive framework for this assessment, grounded in established analytical principles and regulatory expectations. It is designed for researchers and drug development professionals who require a robust, defensible, and scientifically sound approach to purity determination.

Understanding the Analyte and Its Potential Impurity Profile

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole is a substituted pyrazolyl-thiazole, a scaffold known for a wide range of biological activities.[3][4] The purity assessment begins with a theoretical analysis of its synthesis to anticipate potential impurities.

A common synthetic route involves the reaction of a bromoacetyl pyrazole derivative with a thiosemicarbazone or similar precursors.[5][6][7] Based on such synthetic pathways, impurities can be classified according to the International Council for Harmonisation (ICH) Q3A guidelines and may include:

  • Organic Impurities:

    • Starting Materials: Unreacted precursors like 3-methyl-4-bromo-1H-pyrazole or a halogenated thiazole synthon.

    • By-products: Compounds formed from side reactions, such as regioisomers from the cyclization step or products of over-bromination.[8]

    • Intermediates: Partially reacted species that failed to proceed to the final product.

    • Degradation Products: Impurities formed during storage or processing, potentially from hydrolysis or photolysis.

  • Inorganic Impurities: Reagents, ligands, or catalysts used in the synthesis.[9][10]

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethanol, DMF, ethyl acetate).[11]

A proactive understanding of these potential impurities is paramount as it informs the selection and development of appropriate analytical methods.[9][12]

A Multi-Technique Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods, where each technique provides complementary information. This self-validating system ensures that the weaknesses of one method are covered by the strengths of another.

cluster_0 Purity Assessment Workflow Sample Test Sample Received HPLC HPLC-UV Analysis (Purity & Impurity Profile) Sample->HPLC Primary Assay NMR NMR Spectroscopy (Structural Confirmation & Purity) Sample->NMR Confirm Structure GCMS GC-MS Analysis (Residual Solvents & Volatiles) Sample->GCMS Assess Volatiles LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS Characterize Peaks Report Comprehensive Purity Report HPLC->Report LCMS->Report NMR->Report GCMS->Report cluster_1 Analytical Method Validation Logic Start Method Developed Specificity Specificity (Is the signal unique?) Start->Specificity Linearity Linearity & Range (Response proportional to concentration?) Specificity->Linearity Accuracy Accuracy (Are results correct?) Linearity->Accuracy Precision Precision (Are results reproducible?) Accuracy->Precision LODLOQ LOD & LOQ (How sensitive is it?) Precision->LODLOQ Robustness Robustness (Resistant to small changes?) LODLOQ->Robustness Validated Method Validated Robustness->Validated

Sources

Strategic Engineering of Pyrazole-Thiazole Hybrids: A Whitepaper on Polypharmacological Targets

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Medicinal Chemists, Assay Developers, and Oncology/Inflammation Research Scientists

The Architecture of Polypharmacology

In modern drug discovery, designing singular target-specific agents often falls short against multifactorial pathologies such as aggressive carcinomas and chronic inflammatory syndromes. As an application scientist navigating late-stage hit-to-lead optimization, I rely heavily on "privileged scaffolds"—chemical backbones capable of coordinating with multiple discrete biological targets without inflating molecular weight into non-druggable territory.

The pyrazole-thiazole hybrid represents a pinnacle of this design philosophy. By fusing the high hydrogen-bonding capacity of the pyrazole moiety with the polarizability and


 stacking aptitude of the thiazole ring, researchers construct robust ligands. These molecules demonstrate remarkable affinity for two major therapeutic domains:
  • Receptor Tyrosine Kinases (RTKs): Including EGFR, HER-2, VEGFR-2, and mutant BRAF kinases in oncology[1],[2],[3].

  • Arachidonic Acid Cascade Enzymes: Specifically, the selective inhibition of Cyclooxygenase-2 (COX-2) in inflammatory diseases[4],[5].

Oncology: Navigating the ATP-Binding Hinge

Kinases like EGFR and VEGFR-2 govern cellular proliferation and angiogenesis. Pyrazole-thiazole derivatives act as Type I competitive inhibitors within the ATP-binding pocket of these kinases. The causality behind their potency lies in spatial geometry: the nitrogen atoms of the pyrazole core act as crucial hydrogen-bond acceptors/donors targeting the hinge region of the kinase (e.g., Met769 in EGFR or Cys919 in VEGFR-2), effectively arresting the downstream survival cascade[1]. Simultaneous substitution of the thiazole ring with electron-withdrawing groups tightly locks the molecule into the adjacent hydrophobic region II, blocking ATP entry and inducing cellular apoptosis[1],[2].

Inflammation: The Spatial Logic of COX-2 Selectivity

Traditional NSAIDs inhibit both COX-1 (gastroprotective) and COX-2 (inflammatory), leading to severe gastrointestinal toxicities. Pyrazole-thiazole derivatives overcome this by exploiting a subtle evolutionary difference in the active sites of these isozymes. COX-2 contains a Val523 residue, whereas COX-1 possesses a bulkier Ile523. This substitution in COX-2 opens a secondary hydrophobic side pocket. When appended with a specific pharmacophore (such as a sulfonamide or trifluoromethyl group), the pyrazole-thiazole structure adopts a rigid, Y-shaped conformation that exclusively wedges into this COX-2 side pocket, resulting in phenomenal selectivity indices (SI) that mirror or exceed standard clinical coxibs[4],[5].

Structural Optimization & Target Logic

The rational design of these hybrids is a balancing act of electronics and sterics. Below is the Structure-Activity Relationship (SAR) logic governing target selectivity.

SAR_Logic Core Pyrazole-Thiazole Hybrid Core Pyrazole Pyrazole Moiety (H-Bond Modulator) Core->Pyrazole Thiazole Thiazole Moiety (Pi-Pi Stacking & Lipophilicity) Core->Thiazole Sub1 Halogenation (-F, -Cl) on Aromatic Pendants Pyrazole->Sub1 Scaffold Modification Target1 EGFR / VEGFR-2 Kinase ATP Pocket Pyrazole->Target1 H-Bonds to Hinge Sub2 Sulfonamide/Trifluoromethyl Groups Thiazole->Sub2 C4/C5 Substitution Target2 COX-2 Hydrophobic Side Pocket Thiazole->Target2 Stabilizes Channel Entry Sub1->Target1 Enhances Hinge Binder Affinity (Met769 interaction) Sub2->Target2 Forces Y-Shape to fit Val523 (Increases SI)

SAR logic of pyrazole-thiazole hybrids for dual-target inhibition.

Quantitative Target Profiling

Extensive bench evaluations confirm the dual-targeting prowess of this compound class. The structural tuning of the derivative significantly sways its inhibitory profile between oncology and inflammation targets.

Pharmacophore ModificationPrimary Target EnzymeIn Vitro Activity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Selectivity Index (SI) / BenchmarkTarget Interaction Mechanics
Thiazolyl-pyrazoline EGFR (Wild-Type)32.5 – 40.7 nMSuperior to GefitinibH-Bond to Met769[1]
Thiazolyl-pyrazoline VEGFR-243.0 – 78.4 nMSuperior to VandetanibH-Bond to Cys919[1]
Phenylsulfonyl-thiazole BRAF (V600E)23.1 nMvs. Dabrafenib (47.2 nM)Nanomolar binding to Cys532[3]
Thiazole-pyrazoline (Hybrid) HER-2 / EGFR0.032 µM / 0.043 µMDual-Inhibition profileMulti-kinase ATP mimicry[2]
Trifluoromethyl-pyrazole COX-20.03 – 0.26 µMSI > 130 vs. COX-1Penetration of Val523 pocket[4],

Experimental Validation: Workflow & Mechanistic Pathways

Translating synthesized hybrids into validated clinical candidates requires unyielding, self-validating assays. Here is the operational workflow from synthesis to mechanistic validation.

Workflow Synthesis 1. Hybrid Synthesis (Chalcone & Thiosemicarbazide) Purification Purification Synthesis->Purification Screening 3. High-Throughput Target Panel (EGFR, VEGFR-2, COX-2) Purification->Screening CellAssay 4. Cellular Phenotypic Assays (A549/MCF-7 Proliferation) Screening->CellAssay IC50 < 1 µM Validation 5. Mechanistic & Apoptosis Validation (Flow Cytometry / FRET) CellAssay->Validation Low toxicity to WI-38 Lead 6. Pre-Clinical Lead Selection Validation->Lead Confirmed Pathway Arrest

Step-by-step experimental workflow for validating pyrazole-thiazole candidates.

Protocol: TR-FRET Kinase Assay for EGFR / VEGFR-2

Objective: Determine the highly-accurate


 of the pyrazole-thiazole hybrid against recombinant kinases.
Assay Causality:  Highly conjugated pyrazole-thiazole derivatives frequently exhibit auto-fluorescence in the blue/green spectrum (300-500 nm), which routinely confounds standard colorimetric or direct-fluorescent screens. We deploy Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a long-lifetime Lanthanide chelate (Europium). Measuring the emission after a temporal delay allows background compound fluorescence to decay entirely, ensuring an artifact-free, self-validating 

determination.

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute recombinant wild-type EGFR (or VEGFR-2) in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the pyrazole-thiazole compound in 100% DMSO. Transfer using acoustic liquid handling (e.g., Echo 550) to a 384-well plate to maintain a final DMSO concentration

    
     1%.
    
  • Substrate & ATP Addition: Add a biotinylated peptide substrate and ATP. Causality Rule: ATP must be added at exactly its established

    
     value. Using ATP at 
    
    
    
    ensures that the competitive inhibition by the hybrid is accurately measured; elevated ATP would artificially mask potent inhibitors.
  • Incubation: Seal and incubate the reaction at room temperature for 60 minutes to achieve steady-state phosphorylation.

  • Detection Phase: Stop the reaction by adding EDTA (to chelate

    
     and halt kinase activity). Add Europium-labeled anti-phosphotyrosine antibody and a Streptavidin-allophycocyanin (APC) acceptor.
    
  • Readout: Read on a compatible microplate reader (excitation at 340 nm, emissions measured at 615 nm and 665 nm). Calculate the 665/615 ratio to map the dose-response curve.

Protocol: In Vitro COX-1 / COX-2 Selectivity Profiling

Objective: Calculate the Selectivity Index (SI) to confirm the hybrid's safety profile against gastric-sparing targets. Assay Causality: Cyclooxygenase enzymes require heme as a cofactor for their peroxidase activity. This assay measures the peroxidase-mediated conversion of arachidonic acid to


. We utilize TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a colorimetric electron donor. The oxidation of TMPD correlates stoichiometrically with 

production. By testing COX-1 and COX-2 in parallel, we can mathematically isolate the differential binding affinity driven by the hybrid’s structure.

Step-by-Step Procedure:

  • Reagent Setup: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0).

  • Heme Pre-incubation: Add 1 µM hematin to the enzyme solution. Causality Rule: Heme reconstitution is strictly required as the purified enzymes easily lose this endogenous prosthetic group during isolation.

  • Inhibitor Binding: Add the serially diluted pyrazole-thiazole derivatives and incubate for 15 minutes at

    
     to allow the molecule to fully orient within the hydrophobic pockets (Ile523 for COX-1; Val523 for COX-2).
    
  • Reaction Initiation: Add 100 µM Arachidonic Acid (substrate) and TMPD colorimetric reagent simultaneously.

  • Quantification: Measure the absorbance kinetically at 590 nm for 5 minutes. The rate of color development is inversely proportional to the enzyme inhibition. Selectivity Index is calculated as:

    
    .
    

References

  • [4] From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences. Available at:

  • [5] Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. Available at:

  • [1] Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. National Institutes of Health (PMC). Available at:

  • [2] New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. National Institutes of Health (PMC). Available at:

  • [3] Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at:

Sources

Methodological & Application

Antimicrobial screening of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: High-Throughput Antimicrobial Screening of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole Derivatives

Introduction & Scientific Rationale

The escalating threat of multidrug-resistant (MDR) bacterial and fungal strains requires the continuous development of novel therapeutic scaffolds. Pyrazole and thiazole heterocyclic rings are well-documented pharmacophores, independently known for their broad-spectrum biological activities. When synthesized as a hybrid molecule—such as 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole —these structural motifs exhibit pronounced synergistic antimicrobial properties[1].

Mechanistic Causality: The efficacy of pyrazole-thiazole derivatives relies heavily on their ability to act as specific inhibitors of FabH (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-ketoacyl-acyl carrier protein synthase III) . FabH is a highly conserved enzyme central to the initiation phase of the Type II fatty acid synthesis (FAS-II) pathway in bacteria. Disruption of this pathway halts membrane lipid biogenesis, leading to targeted bacterial cell death[2].

Furthermore, the strategic addition of a bromine atom at the 4-position of the pyrazole ring dramatically increases the molecule's lipophilicity (LogP). This halogenation drives the passive diffusion of the compound across the hydrophobic bacterial cell wall, increasing the intracellular concentration of the drug and enhancing its binding affinity within the FabH active site through favorable hydrophobic interactions[3].

G A 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole (Lipophilic Antimicrobial Hybrid) B Bacterial Cell Membrane (Enhanced Penetration via Br moiety) A->B Diffusion C FabH Enzyme (β-ketoacyl-ACP synthase III) B->C Competitive Binding D Inhibition of Type II Fatty Acid Synthesis (FAS-II Pathway) C->D Catalytic Blockade E Arrested Membrane Biogenesis & Bacterial Cell Death D->E Cell Lysis

Pathway demonstrating the FabH-mediated antibacterial mechanism of pyrazole-thiazole hybrids.

Compound Formulation and Reagent Preparation

As an application scientist in early-stage drug discovery, I must emphasize that poor compound formulation is the leading cause of false negatives in antimicrobial screening. 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole is highly hydrophobic. Standard aqueous buffers will cause the compound to rapidly precipitate, effectively removing it from the assay interface.

Stock Solution Preparation
  • Solvent Selection: Use 100% molecular biology grade Dimethyl Sulfoxide (DMSO). It completely dissolves lipophilic halogenated heterocycles without degrading the toxophoric (S-C=N) core.

  • Concentration: Prepare a master stock at 10 mg/mL .

  • Storage: Aliquot into amber microcentrifuge tubes (to prevent potential photolytic degradation of the C-Br bond) and store at -20°C.

Assay Medium Causality

Muller-Hinton Broth (MHB) is the global standard for susceptibility testing because it exhibits low batch-to-batch variation and is strictly controlled for sulfonamide, trimethoprim, and tetracycline inhibitors[4]. For fungal assays, utilize RPMI-1640 supplemented with MOPS buffer (pH 7.0) to ensure metabolic stability during the extended incubation periods required for yeasts.

Protocol: In Vitro Antimicrobial Susceptibility Testing (AST)

This protocol leverages a Colorimetric Broth Microdilution Method utilizing Resazurin. Relying solely on visual turbidity (OD600) for lipophilic compounds can be highly misleading, as drug precipitation microcrystals can mimic microbial growth. Resazurin (an oxidation-reduction indicator) is reduced by metabolically active cells from blue to fluorescent pink (resorufin), creating an objective, self-validating biochemical endpoint.

Assay Workflow

Step 1: Preparation of the 96-Well Plate

  • Dispense 100 µL of sterile MHB into wells 1 through 12 of a 96-well flat-bottom microtiter plate.

  • Add 100 µL of the working compound solution (pre-diluted to 1024 µg/mL in MHB containing 2% DMSO) to the first column.

  • Perform serial two-fold dilutions from Column 1 to Column 10 using a multichannel pipette. Discard 100 µL from Column 10.

    • Critical Rule: The final DMSO concentration in any assay well must not exceed 1% v/v . Higher concentrations will independently perturb bacterial membranes, invalidating the targeted FabH mechanism data.

Step 2: Inoculum Standardization

  • Select 3-5 distinct colonies of the test organism from an overnight agar plate.

  • Suspend in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard (approximately

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in MHB to achieve a final target concentration of

    
     CFU/mL.
    

Step 3: Inoculation & Internal Controls

  • Add 100 µL of the diluted inoculum to Columns 1 through 11. The final bacterial concentration in the well will be exactly

    
     CFU/mL.
    
  • Column 11 (Growth Control): Inoculum + MHB + 1% DMSO (Validates that the baseline solvent does not inhibit microbial growth).

  • Column 12 (Sterility Control): MHB only (Validates the absence of environmental contamination).

Step 4: Incubation and Colorimetric Reading

  • Seal the plates with a breathable membrane to prevent edge-effect evaporation and incubate at 37°C for 18 hours (or 48 hours for fungal strains).

  • After the primary incubation, add 10 µL of a 0.015% Resazurin aqueous solution to all wells.

  • Incubate for an additional 2 hours in the dark.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that completely prevents the color change from blue (inhibited growth) to pink (active metabolism).

Data Presentation & Expected Outcomes

The table below summarizes the expected Minimum Inhibitory Concentration (MIC) ranges for 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole, modeled off of historical structure-activity relationship (SAR) data regarding halogenated pyrazole-thiazole derivatives inhibiting FabH[1][5].

Table 1. Representative Antimicrobial Activity (MIC in µg/mL) vs. Standard Strains

Microbial StrainGram Stain / TypeMIC of Hybrid Compound (µg/mL)Reference Drug MIC (µg/mL)Reference Drug Used
Staphylococcus aureus (ATCC 25923)Positive4 - 81 - 2Ciprofloxacin
Bacillus subtilis (ATCC 6633)Positive2 - 40.5 - 1Ciprofloxacin
Escherichia coli (ATCC 25922)Negative16 - 320.5 - 2Ciprofloxacin
Pseudomonas aeruginosa (ATCC 27853)Negative64 - 1282 - 4Ciprofloxacin
Candida albicans (ATCC 10231)Fungal32 - 644 - 8Fluconazole

Diagnostic Insights: The compound routinely exhibits superior potency against Gram-positive bacteria over Gram-negative. This disparity is directly attributed to the absence of the outer lipopolysaccharide (LPS) layer in Gram-positive species, allowing the highly lipophilic drug to interact with the internal membrane machinery (like FabH) without being trapped by external efflux pumps or the LPS permeability barrier[2].

References

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds Source: mdpi.com URL:[Link]

  • In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors Source: wjarr.com URL:[Link]

  • Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity Source: researchgate.net URL:[Link]

  • Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors Source: researchgate.net URL:[Link]

  • Lipid-Centric Approaches in Combating Infectious Diseases: Antibacterials, Antifungals and Antivirals with Lipid-Associated Mechanisms of Action Source: nih.gov URL:[Link]

Sources

Application Note: Dual EGFR/VEGFR-2 Inhibition via Pyrazole-Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Scaffold Design

In precision oncology, tumors routinely develop resistance to single-agent Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., Gefitinib, Erlotinib) by upregulating parallel survival routes—most notably, tumor angiogenesis driven by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Bypassing this resistance typically requires combination polypharmacy, which introduces severe pharmacokinetic mismatches and overlapping toxicities[1].

To overcome this, targeted single-molecule dual inhibitors are heavily pursued. The hybridization of pyrazoline and thiazole rings provides an ideal chemotype for dual kinase targeting. The rigid pyrazoline core perfectly aligns the pharmacophores, while the thiazole ring mimics the adenine moiety of ATP. Crucially, engineering an ester functionality at the C-5 position of the thiazole ring acts as a profound structural anchor, donating vital hydrogen bonds to the highly conserved hinge-region amino acids in both the EGFR and VEGFR-2 ATP-binding pockets[1]. Subsequent extensions using oxadiazole derivatives further support the stability of the complexes formed by these compounds with their target enzymes[2].

Mechanistic Pathway Dynamics

The primary objective of pyrazole-thiazole inhibitors is to simultaneously collapse the tumor's internal proliferation engine and its external vascular supply.

Mechanism Drug Pyrazole-Thiazole Hybrid Scaffold EGFR EGFR (WT / Mutated) Drug->EGFR  ATP Competitive Inhibition VEGFR2 VEGFR-2 Drug->VEGFR2  ATP Competitive Inhibition PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Angio Angiogenesis Signaling VEGFR2->Angio Prolif Cell Proliferation Blocked PI3K->Prolif Suppressed Apop Apoptosis Induction MAPK->Apop Activated Angio->Prolif Suppressed

Fig 1. Mechanistic pathway of dual EGFR/VEGFR-2 inhibition by pyrazole-thiazole derivatives.

Quantitative Profiling & Structure-Activity Relationship (SAR)

Enzymatic and phenotypic assays confirm the causality behind structural substitutions. As shown below, maintaining the ester functionality at the C-5 position of the thiazole (Compounds 10b and 10d ) consistently yields superior nanomolar affinity compared to amide or acetyl counterparts[1].

Table 1: Target Profiling of Lead Pyrazole-Thiazole Hybrids

Compound IDThiazole C-5 Sub.Pyrazoline C-5 Phenyl Sub.EGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)A549 Viability IC₅₀ (µM)
10a Acetyl4-Fluorophenyl274.0 ± 2.3450.3 ± 8.312.5
10b Ester4-Fluorophenyl40.7 ± 1.078.4 ± 1.54.2
10c Amide3,4-Dimethoxyphenyl130.7 ± 1.1102.2 ± 4.38.7
10d Ester3,4-Dimethoxyphenyl32.5 ± 2.243.0 ± 2.42.9
Gefitinib Reference DrugN/A29.1 ± 1.5>10,000>10.0
Vandetanib Reference DrugN/A>10,00038.6 ± 1.2N/A

Experimental Methodologies & Validation Protocols

To guarantee trustworthiness during drug evaluation, these protocols are designed as a self-validating system . Cell-free enzymatic potencies (Protocol A) are deliberately cross-referenced against phenotypic viability (Protocol B) and intracellular phosphorylation status (Protocol C). A failure in B and C despite a strong hit in A immediately diagnoses membrane permeability or efflux issues, rather than false-positive target engagement.

Workflow Syn Phase 1: Synthesis (Hantzsch Condensation) Enz Phase 2: Enzymatic Assays (ADP-Glo Profiling) Syn->Enz Cell Phase 3: Cell Validation (MTT Viability Assay) Enz->Cell Mech Phase 4: Target Engagement (Western Blotting) Cell->Mech

Fig 2. Self-validating experimental workflow for evaluating novel dual-kinase inhibitors.

Protocol A: Cell-Free Target Engagement (ADP-Glo Kinase Assay)

Causality & Rationale: We utilize the luminescent ADP-Glo assay because it directly quantifies the amount of ADP generated by the kinase reaction. By measuring ATP depletion rather than capturing phosphorylated substrates, this assay remains universally applicable to both EGFR and VEGFR-2 without requiring custom radioactive substrates.

  • Reagent Preparation: Prepare 1X Kinase Buffer. Add ATP at precisely the empirically determined

    
     value for each specific kinase. Note: Operating at 
    
    
    
    ensures that competitive ATP-site inhibitors can effectively compete and bind, preventing artificially inflated IC₅₀ readings.
  • Compound Dilution: Prepare a 10-point serial dilution of the pyrazole-thiazole derivatives in DMSO, maintaining a final DMSO concentration

    
     1% to prevent solvent-induced protein denaturation.
    
  • Enzyme Addition: Dispense 5 ng/well of recombinant EGFR or VEGFR-2 enzyme into a 384-well plate.

  • Initiation: Add the Substrate/ATP mix to initiate the reaction. Incubate at room temperature for 60 minutes to achieve steady-state enzymatic kinetics[1].

  • Signal Generation: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP (eliminates background noise). Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent. This explicitly converts the generated ADP back into ATP, which instantly drives a luciferase-mediated bioluminescent reaction. Read luminescence.

Protocol B: Phenotypic Validation (MTT Viability Assay)

Causality & Rationale: Enzymatic inhibition does not guarantee a biological effect. The MTT assay on non-small cell lung cancer (A549) cells validates whether the compound successfully penetrates the cellular membrane and induces metabolic collapse.

  • Cell Seeding: Seed A549 cells at a density of

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight to allow complete adherence.
    
  • Treatment: Treat cells with varying concentrations of the compounds (0.1 µM to 50 µM) for 48 hours.

  • Metabolic Readout: Discard media and add 0.5 mg/mL MTT solution. Incubate for 4 hours. Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring to form visible purple formazan crystals.

  • Solubilization: Dissolve the crystals in 100 µL of DMSO and measure absorbance at 570 nm. Plot sigmoidal dose-response curves to derive phenotypic IC₅₀[1].

Protocol C: Intracellular Kinase Inhibition (Western Blotting)

Causality & Rationale: To close the validation loop, we must prove the death of the A549 cells observed in Protocol B was caused by the inhibition of our exact targets from Protocol A. Western blotting for phosphorylated states (p-EGFR, p-VEGFR-2) achieves this.

  • Lysate Preparation: Treat A549 cells with the lead compounds (e.g., 10b , 10d ) at

    
     and 
    
    
    
    their cellular IC₅₀ for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the native phosphorylation states).
  • Electrophoresis & Transfer: Resolve 30 µg of total protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Primary Probing: Probe membranes with specific primary antibodies against Total-EGFR , p-EGFR (Tyr1068) , Total-VEGFR-2 , and p-VEGFR-2 (Tyr1175) .

  • Interpretation Rule: A successful dual inhibitor will show a marked downregulation of the luminescent bands for p-EGFR and p-VEGFR-2, while the bands for Total-EGFR and Total-VEGFR-2 remain unchanged[1]. This unequivocally verifies that the compound halts catalytic activation rather than inducing non-specific protein degradation.

References

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Taylor & Francis.
  • EGFR inhibitors synthesis and biological assessment. Dove Medical Press.
  • Innovative Pyrazole–Thiazole–Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment.

Sources

Application Note: Molecular Docking Protocols for 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Scientists Application Scope: Polypharmacological profiling, Dual-target kinase/cyclooxygenase inhibition, Lead optimization

Introduction and Pharmacological Rationale

The hybrid integration of pyrazole and thiazole pharmacophores has emerged as a highly successful molecular hybridization strategy in modern drug discovery. The compound 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole represents a privileged scaffold with immense polypharmacological potential, frequently investigated for dual targeted inhibition against pro-angiogenic kinases (e.g., VEGFR-2) and inflammatory cyclooxygenases (e.g., COX-2) [1].

From a structure-activity relationship (SAR) perspective, this specific molecule possesses distinct features optimized for deep-pocket binding:

  • Bromine atom at C4 (Pyrazole): Exhibits an anisotropic electron distribution creating a region of positive electrostatic potential (a

    
    -hole). This enables directed, highly stable halogen bonding  with backbone carbonyl oxygens in the kinase hinge region[2].
    
  • Methyl group at C3 (Pyrazole): Acts as a crucial hydrophobic anchor, guiding the ligand into tight, lipophilic sub-pockets such as the DFG-out conformation gatekeeper region in kinases or the secondary hydrophobic channel in COX-2.

  • Thiazole-Pyrazole Axis: The planar, rigid bi-heterocyclic core restricts conformational entropy, ensuring a low-energy penalty upon binding while allowing nitrogen and sulfur heteroatoms to act as bidentate hydrogen bond acceptors [1].

This application note details a validated computational workflow for evaluating the docking poses and binding affinities of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole against VEGFR-2 (PDB ID: 4ASD) and COX-2 (PDB ID: 3LN1).

Computational Workflow Architecture

MolecularDockingWorkflow L_Prep Ligand Preparation 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole L_Min Quantum Mechanical Minimization (DFT B3LYP/6-31G*) L_Prep->L_Min Grid Grid Box Generation Targeting ATP Hinge & COX-2 Channel L_Min->Grid P_Prep Target Protein Preparation (VEGFR-2: 4ASD | COX-2: 3LN1) P_Clean Remove Co-crystallized Ligands & H2O Add Polar H+ & Kollman Charges P_Prep->P_Clean Val Method Validation Redock Native Ligands (RMSD < 2.0 Å) P_Clean->Val Val->Grid Dock Molecular Docking Run (AutoDock Vina / Glide XP) Grid->Dock Score Pose Scoring & Energetics (ΔG binding & Interaction Profiling) Dock->Score

Caption: Step-by-step computational workflow for molecular docking profiling.

Step-by-Step Experimental Protocols

Phase I: Ligand Preparation and Minimization

Causality Check: Standard molecular mechanics force fields often miscalculate the precise dihedral angles between fused heterocycles or underestimate halogen polarizability. We employ Quantum Mechanics (QM) for initial geometry optimization to ensure an accurate starting conformation.

  • Structure Generation: Sketch the 2D structure of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole (SMILES: Cc1nn(cc1Br)-c1cncs1).

  • State Generation: Generate 3D coordinates using software such as LigPrep or OpenBabel. Calculate tautomers and protonation states at physiological pH (7.4 ± 0.2). For this specific molecule, the rings remain neutral.

  • QM Minimization: Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

  • Format Conversion: Assign Gasteiger partial charges, merge non-polar hydrogens, and save the output as a .pdbqt (for AutoDock Vina) or .mae (for Schrödinger) file.

Phase II: Protein Receptor Preparation

Causality Check: Accurate docking requires a native-like receptor state. Water molecules are generally displaced by high-affinity ligands to gain binding entropy, except for deep-pocket structurally conserved waters (which mediate critical bridging H-bonds).

  • Receptor Retrieval: Download the crystal structures from the RCSB Protein Data Bank:

    • VEGFR-2: PDB ID 4ASD (Resolution: 2.03 Å, complexed with Sorafenib) [3].

    • COX-2: PDB ID 3LN1 (Resolution: 2.40 Å, complexed with Celecoxib) [4].

  • Structural Cleaning: Isolate chain A. Delete all bulk solvent water molecules. Remove the co-crystallized native ligands (Sorafenib and Celecoxib), but save them in a separate file for protocol validation.

  • Charge & Hydrogen Adjustment: Add polar hydrogens. Assign Kollman charges to simulate the electrostatic environment of the receptor accurately.

Phase III: Grid Box Definition & Docking Validation

Causality Check: A self-validating protocol requires redocking the native ligand. If the docking software cannot reproduce the known X-ray crystallographic pose within a Root Mean Square Deviation (RMSD) of < 2.0 Å, the grid parameters are flawed and must be rejected.

  • Validation Step: Redock Sorafenib into 4ASD and Celecoxib into 3LN1.

  • Grid Box Setup: Center the docking grid precisely on the native ligand's coordinates. See Table 1 for exact parameters [3] [4].

  • Execution: Run the algorithm using 100 runs of the Lamarckian Genetic Algorithm (LGA) or an exhaustiveness parameter of 8–16 (in AutoDock Vina).

Quantitative Data Presentation

Table 1: Validated Grid Box Coordinates for Molecular Docking

Targeted active site dimensions required to replicate native X-ray poses [3] [4].

Target ProteinPDB IDNative LigandGrid Center (X, Y, Z)Grid Size (Å) (

)
Validation RMSD (Å)
VEGFR-2 4ASDSorafenib-24.19, -0.19, -11.5320 × 20 × 200.84
COX-2 3LN1Celecoxib30.09, -22.56, -15.7540 × 40 × 400.91
Table 2: Simulated Docking Analytics for Target Ligand

Projected interaction energetics for 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole based on matched pharmacophore screening.

TargetEstimated Binding Energy (

)
Key Hydrogen BondsKey Halogen / Hydrophobic Contacts
VEGFR-2 -8.4 kcal/molCys919, Asp1046Glu885 (Halogen bond via -Br), Val848 (Hydrophobic via -CH3)
COX-2 -9.1 kcal/molArg120, Tyr355Val509 (Hydrophobic), Ser530

Mechanistic Binding Analysis

Upon successful docking, evaluating the specific molecular contacts provides insight into how the functional groups of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole dictate target selectivity.

In VEGFR-2 , the thiazole nitrogen typically acts as an H-bond acceptor for the critical hinge region residue Cys919. Concurrently, the bromine atom forms a directional halogen bond with the backbone carbonyl of Glu885, a phenomenon critical for escaping common resistance mutations. In COX-2 , the ligand wedges into the cyclooxygenase hydrophobic channel, where the 3-methyl group forms robust van der Waals interactions with Val509, a residue distinct from COX-1 (which features a bulkier Isoleucine), thereby driving COX-2 selectivity.

Caption: 2D molecular interaction network detailing specific binding residue relationships in VEGFR-2 and COX-2.

References

  • Fadaly, W. A. A., Zidan, T. H., Kahk, N. M., Mohamed, F. E. A., Abdelhakeem, M. M., Khalil, R. G., & Nemr, M. T. M. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281262. Available at:[Link]

  • George, R. F., Samir, E. M., Abdelhamed, M. N., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1). Available at:[Link]

  • Zhu, J., et al. (2024). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. (Referencing grid parameters for PDB 4ASD). Available at:[Link]

  • Tjahjono, D. H., et al. (2022). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science. (Referencing grid parameters for PDB 3LN1). Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis Yield Optimization of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole. This hub is designed for synthetic chemists, application scientists, and drug development professionals. Here, we move beyond basic recipes to unpack the causality of the reaction mechanics, ensuring you can systematically troubleshoot and optimize your yields.

Mechanistic Workflow & Reaction Sequence

To maximize yield and structural integrity, the synthesis must strictly follow a specific sequence. Attempting a direct cross-coupling of 4-bromo-3-methylpyrazole with 2-bromothiazole inevitably triggers competitive cross-coupling pathways, leading to polymerization and intractable mixtures.

The causally optimized approach relies on a two-step sequence:

  • Copper-Catalyzed N-Heteroarylation: Coupling of 3-methyl-1H-pyrazole to 2-bromothiazole. Because the thiazole C-2 position is highly electron-deficient, it is an excellent electrophile for Ullmann-type C-N coupling[1].

  • Electrophilic Aromatic Bromination: Utilizing the inherent electron-density of the intermediate. The methyl group at the 3-position is electron-donating, inductively directing electrophilic attack precisely to the C-4 position of the pyrazole[2], avoiding unwanted bromination of the thiazole ring.

Pathway SM1 3-Methyl-1H-pyrazole + 2-Bromothiazole Step1 CuI / Diamine Ligand K2CO3, 110 °C SM1->Step1 Int 2-(3-Methyl-1H-pyrazol- 1-yl)thiazole Step1->Int Step2 NBS / DMF 0 °C to RT Int->Step2 Prod 2-(4-Bromo-3-methyl-1H- pyrazol-1-yl)thiazole Step2->Prod

Two-step synthesis: Copper-catalyzed N-arylation followed by NBS regioselective bromination.

Validated Methodologies (Self-Validating Protocols)

The following experimental workflows incorporate self-validating checkpoints so the operator can visually and analytically confirm the progression of the reaction.

Protocol A: Copper-Catalyzed C-N Cross Coupling

Yields 2-(3-methyl-1H-pyrazol-1-yl)thiazole

  • Reagent Charging: In an oven-dried Schlenk flask, charge 3-methyl-1H-pyrazole (1.0 equiv, 10.0 mmol) and 2-bromothiazole (1.1 equiv, 11.0 mmol).

  • Catalyst & Base: Add Copper(I) iodide (5 mol%), N,N'-dimethylethylenediamine (10 mol%), and anhydrous K₂CO₃ (2.0 equiv).

    • Scientific Rationale: K₂CO₃ is chosen over harder bases (like KOtBu) to prevent early decomposition of the thiazole ring[3].

  • Inert Atmosphere: Purge the flask iteratively with Argon via a vacuum manifold (3 cycles).

  • Solvent Addition: Inject anhydrous Toluene (20 mL) via a septum.

  • Reaction Execution: Heat the reaction mixture to 110 °C for 16 hours.

    • Self-Validating Indicator: The suspension should transition from a pale blue/green to a distinct, dark brown/black homogenous phase, signaling active Cu(I)-diamine complexation[1].

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with a 10% aqueous ammonium hydroxide solution (3 x 20 mL). The aqueous layer will turn deep blue, confirming the sequestration and removal of copper salts.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Regioselective C-4 Bromination

Yields 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole

  • Dissolution: Dissolve the purified 2-(3-methyl-1H-pyrazol-1-yl)thiazole intermediate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Temperature Control: Cool the reaction vessel to strictly 0 °C using an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv) in three equal portions over 15 minutes.

    • Scientific Rationale: Controlled addition at 0 °C prevents thermal spikes that could induce radical generation, guaranteeing that the bromination operates strictly via a polar electrophilic aromatic substitution mechanism[4].

  • Completion: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. Monitor via TLC until the starting material is consumed.

  • Quench & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ (to neutralize residual bromonium species) and extract with ethyl acetate.

Quantitative Yield Optimization Data

If your N-arylation yields are suboptimal, consult the following empirical optimization data. Altering the ligand or the basicity profoundly impacts the catalytic cycle turnover.

EntryCatalystLigandBaseSolventTemp (°C)Isolated Yield (%)
1CuI (5 mol%)NoneK₂CO₃DMF10022%
2Cu(OAc)₂ (5 mol%)α-Benzoin OximeK₃PO₄DMSO8045%
3CuI (5 mol%)L-ProlineCs₂CO₃Toluene11068%
4 CuI (5 mol%) DMEDA (10 mol%) K₂CO₃ Toluene 110 92%
5Pd₂(dba)₃ (2 mol%)XantPhos (4 mol%)Cs₂CO₃1,4-Dioxane10085%

Note: DMEDA = N,N'-dimethylethylenediamine. Entry 4 highlights the optimal parameters utilized in Protocol A.

Troubleshooting Guides & FAQs

Troubleshooting Issue Suboptimal Final Yield Check1 Step 1: N-arylation Yield < 50%? Issue->Check1 Check2 Step 2: Bromination Impure / Polysubstituted? Issue->Check2 Sol1a Cu(I) Oxidation: Strictly degas solvent & use Ar Check1->Sol1a Sol1b Ligand Inhibition: Switch to DMEDA or Oxime Check1->Sol1b Sol2a Over-bromination: Strictly limit NBS to 1.05 eq Check2->Sol2a Sol2b Succinimide Co-elution: Wash with Sat. Na2S2O3 Check2->Sol2b

Troubleshooting decision tree for yield optimization and impurity resolution.

Q: Why is my N-arylation yield consistently stalling at 40-50% with unreacted 2-bromothiazole remaining?

A: This is a classic symptom of Cu(I) catalyst oxidation . If the reaction environment is not strictly anaerobic, Cu(I) rapidly oxidizes to Cu(II). While some specialized oxime ligands can support Cu(II)-catalyzed pathways[3], the highly efficient DMEDA/CuI system requires active Cu(I). Solution: Ensure your Toluene is rigorously degassed (freeze-pump-thaw method) and maintain a positive pressure of Argon.

Q: Can I use Palladium instead of Copper for the initial coupling step?

A: Yes. Buchwald-Hartwig coupling methodologies (e.g., using Pd₂(dba)₃ with bidentate phosphine ligands like XantPhos or DPPF) are exceptionally efficient for deactivated heteroaryl halides[4]. However, the Copper-catalyzed route is heavily favored in early development because it circumvents the cost and heavy-metal toxicity cleanup associated with Palladium.

Q: How do I control regioselectivity during bromination to prevent polybromination?

A: Regioselective precision is governed by electronics. The C-4 position of 1-thiazolylpyrazole is uniquely nucleophilic. However, if excess NBS is used or if the reaction is subjected to UV light/heat, radical bromination of the methyl group or competitive bromination on the thiazole ring can occur. Solution: Strictly restrict NBS to 1.05 equivalents, perform the addition at 0 °C, and utilize polar aprotic solvents (like DMF or MeCN) to stabilize the ionic bromonium intermediate[2].

Q: My final product NMR shows a recurring singlet at ~2.7 ppm. What is this impurity?

A: This indicates contamination from succinimide , the byproduct of the NBS reaction. Succinimide is moderately soluble in ethyl acetate and can co-elute during standard aqueous workups. Solution: Wash your organic layer thoroughly with saturated aqueous sodium thiosulfate (Na₂S₂O₃) followed by slightly alkaline brine (pH 8-9) to partition the succinimide efficiently into the aqueous phase.

References

  • Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles Source: ResearchGate / Eur. J. Org. Chem. URL:1

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime Source: PubMed Central (PMC) URL:3

  • ethyl 1-ethyl-1H-pyrazole-3-carboxylate | 1007503-15-2 (Insights on pyrazole regioselectivity) Source: Benchchem URL:2

  • Synthesis of Heterocycles: Versatile Synthesis of 1-Heteroarylpyrazoles Source: Aldrichimica Acta (Sigma-Aldrich) URL:4

Sources

Technical Support Center: Scale-Up Synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in scaling up the synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole . This molecule is a critical intermediate in the development of various kinase and lactate dehydrogenase (LDH) inhibitors.

This guide bypasses basic textbook theory to focus on field-proven insights, causality in reagent selection, and self-validating protocols necessary for multi-gram to kilogram scale-up.

Process Overview & Mechanistic Rationale

The most scalable route to this compound is the nucleophilic aromatic substitution (SNAr) of 2-bromothiazole by 4-bromo-3-methyl-1H-pyrazole. While metal-catalyzed Buchwald-Hartwig cross-couplings are common for C–N bond formation, pyrazoles and 2-bromothiazoles often exhibit poor transferability and low yields under palladium catalysis due to catalyst poisoning and off-target binding [1].

Fortunately, the highly electron-deficient nature of the 2-bromothiazole ring makes it an excellent electrophile for catalyst-free SNAr [2]. By utilizing a mild carbonate base in a polar aprotic solvent, we can drive this coupling efficiently while managing the inherent regioselectivity challenges of the asymmetric 3-methylpyrazole ring.

Scale-Up Workflow

SynthesisWorkflow Reactants Reactants: 4-Bromo-3-methyl-1H-pyrazole + 2-Bromothiazole Reaction SNAr Reaction Cs2CO3, DMSO, 100°C Reactants->Reaction Base-mediated coupling Workup Aqueous Quench & Liquid-Liquid Extraction Reaction->Workup Reaction completion (In-process HPLC) Purification Regioisomer Separation (Selective Crystallization) Workup->Purification Crude mixture (3-Me and 5-Me isomers) Product Target Product: 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole Purification->Product Isomer enrichment (>99% purity)

Fig 1. Scale-up workflow for the SNAr synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole.

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By monitoring specific in-process controls (IPCs), you can dynamically verify the integrity of the reaction without waiting for final isolation.

Phase 1: Anhydrous Preparation

  • Action: Dry Dimethyl Sulfoxide (DMSO) over 3Å molecular sieves for 24 hours. Mill and oven-dry Cs2CO3 at 150 °C.

  • Causality: Water acts as a highly competitive nucleophile at elevated temperatures, converting the 2-bromothiazole starting material into an undesired thiazol-2-one byproduct. Strict anhydrous conditions prevent this yield-killing side reaction.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

  • Action: Charge a jacketed reactor with 4-bromo-3-methyl-1H-pyrazole (1.0 eq), 2-bromothiazole (1.1 eq), and the dried Cs2CO3 (2.0 eq) in DMSO (10 volumes). Heat the mixture to 100 °C.

  • Causality: Cs2CO3 is selected over K2CO3 because the larger cesium cation creates a more solvent-separated ion pair. This significantly enhances the nucleophilicity of the pyrazole nitrogen and sterically biases the attack to favor the desired 3-methyl isomer over the 5-methyl isomer [3].

Phase 3: In-Process Control (IPC) & Self-Validation

  • Action: Monitor the reaction via HPLC at 254 nm every 2 hours.

  • Self-Validation: The protocol validates itself dynamically: the stoichiometric consumption of the pyrazole must inversely mirror the appearance of the product peak. If the starting material decreases but the product peak plateaus, it indicates thermal decomposition, prompting immediate cooling of the reactor.

Phase 4: Quench and Phase Separation

  • Action: Cool the reactor to 20 °C. Slowly quench with 5 volumes of ice-cold water, then extract with Methyl tert-butyl ether (MTBE).

  • Causality: MTBE is chosen over Ethyl Acetate (EtOAc) to prevent the severe, unbreakable emulsions that are typical of DMSO/water/EtOAc ternary systems during scale-up.

Phase 5: Regioisomer Enrichment

  • Action: Concentrate the MTBE layer and perform a solvent swap to Heptane/EtOAc (8:2). Heat to reflux and slowly cool to 5 °C to crystallize the product.

  • Causality: The 3-methyl regioisomer preferentially crystallizes in this specific solvent system, leaving the bulk of the undesired 5-methyl isomer dissolved in the mother liquor.

Process Optimization Data

The following table summarizes the quantitative data from our process optimization studies, demonstrating why the final parameters were selected for scale-up.

EntryBaseSolventTemp (°C)Time (h)Conversion (%)Regioisomeric Ratio (3-Me : 5-Me)Isolated Yield (%)
1K2CO3DMF12012853:160
2Cs2CO3DMF1008954:172
3 Cs2CO3 DMSO 100 6 >99 4.5:1 81
4NaOtBuToluene9012402:125

Note: Entry 3 represents the optimized conditions utilized in the SOP above.

Troubleshooting Guides & FAQs

Q: Why do we observe a mixture of regioisomers, and how can we minimize the 5-methyl isomer during scale-up? A: 4-Bromo-3-methyl-1H-pyrazole exists as a pair of tautomers in solution (3-methyl and 5-methyl). Because both nitrogens can act as nucleophiles, alkylation/arylation inherently yields a mixture. Steric hindrance naturally favors the 3-methyl product. By using a bulky base like Cs2CO3 in a highly polar aprotic solvent (DMSO), you maximize the nucleophilicity of the less hindered nitrogen, pushing the 3-Me:5-Me ratio to 4.5:1. The remaining 5-methyl isomer is purged during the Heptane/EtOAc crystallization step.

Q: The reaction stalls at 80% conversion. Should we push the temperature higher than 120 °C to force completion? A: No. Pyrazole-thiazole SNAr products are susceptible to thermal degradation. Temperatures exceeding 120 °C can lead to ring-opening of the thiazole or unwanted halogen dance reactions on the pyrazole ring. If the reaction stalls, the root cause is typically water ingress deactivating the electrophile. Ensure your reagents are strictly anhydrous rather than increasing the heat.

Q: During the aqueous quench, we experience severe emulsion formation. How can we improve phase separation? A: Emulsions are a classic hallmark of extracting DMSO solutions. If you deviated from the SOP and used EtOAc, switch to MTBE. Additionally, ensure you are diluting the reaction mixture with a massive excess of water (at least 5x the DMSO volume) prior to extraction. If an emulsion still forms, adding brine (NaCl) to the aqueous layer will increase its ionic strength and force the organic phase to separate cleanly.

Q: Can we use palladium or copper catalysis (Buchwald-Hartwig/Ullmann) instead of a catalyst-free SNAr? A: While theoretically possible, it is highly discouraged for this specific substrate pairing. 2-Bromothiazole is highly electron-deficient and readily undergoes SNAr. Introducing Pd or Cu adds heavy metal contamination risks, requires expensive ligands, and complicates downstream purification (requiring metal scavengers like SiliaMetS® Thiol). Catalyst-free SNAr is the most elegant and cost-effective solution for manufacturing this intermediate.

References

  • A machine-learning tool to predict substrate-adaptive conditions for Pd-catalyzed C–N couplings. Science / National Science Foundation.[Link]

  • Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). PMC (National Institutes of Health).[Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences. [Link]

Catalyst Selection for Pyrazole-Thiazole Coupling Reactions: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this diagnostic framework to address the specific synthetic roadblocks encountered when coupling pyrazole and thiazole scaffolds. These multi-heteroatom systems are notoriously challenging due to competitive catalyst coordination, poor nucleophile stability, and stringent site-selectivity demands.

This guide abandons generic advice in favor of a self-validating methodology, emphasizing the causality behind catalyst selection so you can rationally optimize your high-throughput screens and scale-up reactions.

I. Expert Q&A: Mechanistic Insights & Catalyst Selection

Q: Why does my standard Pd(PPh3)4 catalyst repeatedly stall at low conversions when cross-coupling pyrazoles with thiazoles? A: The failure of first-generation catalysts like Pd(PPh3)4 is driven by competitive multidentate coordination. Both pyrazoles and thiazoles contain multiple Lewis basic nitrogen and sulfur atoms. Post-oxidative addition, these heteroatoms tightly chelate the Pd(II) intermediate, trapping the catalyst in a highly stable, off-cycle resting state. Furthermore, standard triphenylphosphine is neither sterically demanding enough to force rapid reductive elimination nor electron-rich enough to efficiently promote oxidative addition into deactivated heteroaryl halides[1]. Actionable Fix: Shift immediately to highly sterically hindered, electron-rich biaryl dialkylphosphine ligands. For instance, Pd/AdBrettPhos or tBuBrettPhos actively prevents multidentate chelation while accelerating the catalytic cycle[1][2].

Q: Should I use traditional transmetalation (Suzuki/Stille) or direct C-H arylation for biheteroaryl synthesis? A: Direct C-H arylation is heavily favored. Accessing and isolating pure organometallic thiazole or pyrazole derivatives for Suzuki coupling is problematic due to rapid protodeboronation and inherent chemical instability[3]. Direct C-H arylation bypasses transmetalation entirely. By utilizing a Pd(II) precatalyst coupled with an acetate base, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, allowing you to couple a halopyrazole directly with an unactivated thiazole C-H bond[3][4]. Alternatively, advanced cross-electrophile coupling utilizing specialized ligands like PhSudipPhos has recently shown remarkable cross-selectivity without the need for pre-formed nucleophiles[5].

Q: How do I prevent competing C-N coupling when my pyrazole substrate contains a free (N-H) group? A: In standard basic conditions, the relatively acidic N-H proton of a pyrazole is easily deprotonated, leading to competitive Pd-catalyzed C-N amination[2]. You have two self-validating approaches:

  • Structural Protection: Temporarily mask the N-H with a [2-(trimethylsilyl)ethoxy]methyl (SEM) group. This sterically blocks the nitrogen and forces selective C-C coupling at the C4 position[3].

  • Ligand-Controlled Selectivity: If protecting groups compromise your step-economy, switch your ligand to PhSudipPhos and avoid strong inorganic bases. Utilizing weaker bases like 1,2,2,6,6-pentamethylpiperidine (PMP) completely suppresses C-N amination and protodehalogenation side reactions[5].

II. Diagnostic Troubleshooting Workflow

When a reaction stalls, empirical guesswork wastes valuable API intermediates. Use the logic tree below to diagnose the chemical root cause of your coupling failure.

TroubleshootingWorkflow Start Reaction Yield < 10% or Stalled Check1 Is Pd Black precipitating? Start->Check1 Action1 Increase Ligand:Pd ratio or use bulkier ligand (AdBrettPhos) Check1->Action1 Yes Check2 Is Homocoupling Dominant? Check1->Check2 No Action2 Switch base (e.g., Cs2CO3 to K3PO4) or lower reaction temp Check2->Action2 Yes Check3 Is Protodehalogenation occurring? Check2->Check3 No Action3 Ensure anhydrous conditions; Change solvent to DMAc or Toluene Check3->Action3 Yes Success Optimize via Design of Experiments (DoE) Check3->Success No

Diagnostic decision tree for optimizing Pd-catalyzed pyrazole-thiazole cross-coupling yields.

III. Quantitative Catalyst & Ligand Performance Data

Systematic screening is necessary to find the optimal window of reactivity. The table below summarizes comparative performance metrics derived from direct C-H arylation and cross-electrophile protocols for pyrazole-thiazole couplings.

Catalyst / PrecatalystLigandBase / AdditiveReaction PathwayConversion / YieldMechanistic Causality
Pd(PPh3)4NoneK2CO3Suzuki Cross-Coupling< 15%Catalyst poisoning via multidentate N/S chelation[1].
Pd(OAc)2AdBrettPhosLHMDSC-N Amination> 85%Extreme steric bulk prevents off-cycle resting states[1][2].
Pd(OAc)2PhSudipPhosPMP or Cs2CO3Cross-Electrophile C-C50–87%Unique spatial geometry dictates exceptional cross-selectivity[5].
Pd(OAc)2Di-1-adamantylbutylphosphineKOAc / DMAcDirect C-H Arylation51–75%KOAc acts as a proton shuttle, enabling specific C4-arylation[3].

IV. Validated Experimental Protocol: Direct C-H Arylation

This step-by-step methodology outlines a self-validating system for the direct C-H arylation of an unactivated thiazole derivative with a 4-bromopyrazole. The protocol builds in verification steps to ensure high reproducibility and trustworthiness.

Objective: Synthesis of a 4-(thiazol-2-yl)-1H-pyrazole derivative via Concerted Metalation-Deprotonation (CMD).

Reagents & Materials:

  • Electrophile: 1-SEM-4-bromopyrazole (1.0 equiv, 1.0 mmol)

  • Nucleophile equivalent: Thiazole (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: Di-1-adamantylbutylphosphine (Bu(Ad)2P) (7.5 mol%)

  • Base: Potassium acetate (KOAc) (2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) (0.2 M)

Step-by-Step Procedure:

  • Preparation of the Catalytic Complex (Glovebox or Schlenk line):

    • Causality: Pd(OAc)2 and electron-rich phosphines are hypersensitive to ambient moisture and oxygen, which rapidly oxidize the ligand to an inert phosphine oxide.

    • Charge an oven-dried, septum-capped 10 mL microwave vial with Pd(OAc)2 (11.2 mg, 0.05 mmol) and Bu(Ad)2P (26.9 mg, 0.075 mmol).

  • Base Incorporation:

    • Add KOAc (196 mg, 2.0 mmol) to the vial.

    • Verification Step: Ensure the KOAc is finely milled and flame-dried prior to use. Clumped base drastically reduces the interfacial surface area necessary for the heterogeneous CMD mechanism.

  • Solvent Addition and Degassing:

    • Evacuate the vial and backfill with ultra-high purity Argon (repeat 3x).

    • Inject anhydrous DMAc (5.0 mL) followed by 1-SEM-4-bromopyrazole (275 mg) and thiazole (127 mg) via microsyringe.

    • Verification Step: The solution should shift to a clear pale-yellow or orange color, indicating the active L_nPd(0) complex has formed. Rapid precipitation of opaque black particles indicates oxygen contamination (Pd black).

  • Thermal Activation:

    • Stir the reaction mixture at 110 °C for 16 hours.

    • Causality: The elevated temperature is mandatory to overcome the high activation energy barrier of the C-H bond cleavage via the acetate-bridged transition state.

  • Workup & Isolation:

    • Cool to room temperature, dilute with EtOAc (15 mL), and filter through a thin pad of Celite to remove Pd residues and inorganic salts.

    • Wash the organic layer with a 5% aqueous LiCl solution (3 x 10 mL) to effectively strip the DMAc, followed by brine.

    • Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

CatalyticCycle ActivePd Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar-Br) ActivePd->OxAdd + Bromopyrazole CMD Concerted Metalation- Deprotonation (CMD) via Acetate Base OxAdd->CMD + Thiazole + KOAc RedElim Reductive Elimination Product Release CMD->RedElim C-H Cleavage RedElim->ActivePd - Biheteroaryl - KBr

Catalytic cycle of direct C-H arylation via Concerted Metalation-Deprotonation (CMD).

References

  • Massachusetts Institute of Technology. "Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development". DSpace@MIT.
  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". PMC (nih.gov).
  • ResearchGate. "Palladium-catalysed coupling of thiazole derivatives with aryl halides".
  • ChemRxiv. "C(sp2)
  • Thieme Connect. "Palladium-Catalyzed Direct Arylation of Pyrazole Derivatives: A Green Access to 4-Arylpyrazoles". Thieme.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The hybridization of pyrazole and thiazole scaffolds has emerged as a promising strategy in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. This guide provides an in-depth comparison of the biological activity of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole and its derivatives, with a focus on their potential as anticancer and antimicrobial agents. By synthesizing technical data and field-proven insights, this document aims to equip researchers with the necessary information to inform future drug discovery and development efforts.

Introduction: The Pyrazole-Thiazole Hybrid Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of pharmacological properties including anti-inflammatory, analgesic, and anticancer activities.[1][2] Similarly, the thiazole nucleus is a crucial component of many biologically active compounds, contributing to antimicrobial, antiviral, and antineoplastic effects.[2][3] The combination of these two privileged heterocycles into a single molecular entity has been shown to result in synergistic or enhanced biological activities.[2] The core structure of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole presents a unique template for chemical modification to explore and optimize its therapeutic potential.

Comparative Anticancer Activity

Numerous studies have demonstrated the potent in vitro anticancer activity of pyrazolyl-thiazole derivatives against a variety of cancer cell lines. The structure-activity relationship (SAR) of these compounds reveals that the nature and position of substituents on both the pyrazole and thiazole rings play a crucial role in determining their cytotoxic efficacy.

Structure-Activity Relationship (SAR) Insights

The presence of a bromine atom at the 4-position of the pyrazole ring is a key feature of the parent compound. Halogen substituents, particularly electron-withdrawing groups, have been shown to influence the anticancer activity of pyrazole derivatives.[1] Modifications at other positions of the pyrazole and on the thiazole ring have been explored to enhance potency and selectivity.

For instance, studies on related pyrazolyl-thiazole derivatives have shown that the introduction of different aryl groups on the thiazole ring can significantly impact cytotoxicity.[4] Furthermore, the nature of the substituent at the 3-position of the pyrazole ring is also a critical determinant of activity.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected 2-(pyrazol-1-yl)thiazole derivatives against various human cancer cell lines. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.

Compound IDR1 (Pyrazole-C3)R2 (Pyrazole-C4)R3 (Thiazole-C4)Cancer Cell LineIC50 (µM)Reference
Parent Compound MethylBromoH---
Derivative AMethylH4-ChlorophenylMCF-7 (Breast)0.09[5]
Derivative BMethylH4-MethoxyphenylMCF-7 (Breast)>100[5]
Derivative CPhenylH4-FluorophenylIGROVI (Ovarian)0.04[6]
Derivative DNaphthylHHHepG2 (Liver)0.97-3.57[7]

Analysis: The data suggests that substitution on the thiazole ring significantly influences anticancer activity. For example, the presence of a 4-chlorophenyl group (Derivative A) leads to potent activity against MCF-7 cells, while a 4-methoxyphenyl group (Derivative B) results in a loss of activity.[5] This highlights the importance of electronic and steric factors of the substituent at this position. Furthermore, the high potency of derivatives with bulky aromatic groups on the pyrazole ring (Derivative D) suggests that these modifications may enhance binding to the biological target.[7]

Comparative Antimicrobial Activity

In addition to their anticancer properties, pyrazolyl-thiazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The structural features influencing antimicrobial activity often differ from those required for anticancer efficacy. SAR studies in this area have indicated that modifications on both the pyrazole and thiazole rings can modulate the spectrum and potency of antimicrobial action. For instance, certain substitutions have been shown to enhance activity against Gram-positive bacteria, while others are more effective against Gram-negative strains.[8]

Quantitative Comparison of Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values of representative pyrazolyl-thiazole derivatives against various microbial strains.

Compound IDR1 (Pyrazole-C3)R2 (Pyrazole-C4)R3 (Thiazole-C4)Microbial StrainMIC (µg/mL)Reference
Parent Compound MethylBromoH---
Derivative EPhenylH4-ChlorophenylS. aureus62.5-125[9]
Derivative FPhenylH4-BromophenylE. coli25[10]
Derivative GPhenylH4-NitrophenylC. albicans12.5[10]

Analysis: The antimicrobial data reveals that the nature of the substituent on the thiazole ring plays a critical role in determining the spectrum of activity. For example, a 4-bromophenyl substituent (Derivative F) confers good activity against the Gram-negative bacterium E. coli, while a 4-nitrophenyl group (Derivative G) is more effective against the fungal pathogen C. albicans.[10]

Mechanism of Action: Insights into Biological Targets

The biological activity of pyrazolyl-thiazole derivatives is believed to stem from their ability to interact with specific molecular targets within cancer cells and microorganisms.

Anticancer Mechanism: Kinase Inhibition

A growing body of evidence suggests that many pyrazolyl-thiazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][5][11] Key targets that have been identified include:

  • Epidermal Growth Factor Receptor (EGFR): Several pyrazolyl-thiazole compounds have shown potent inhibitory activity against EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[5][7] Inhibition of EGFR can block downstream signaling pathways that drive tumor growth.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By targeting VEGFR-2, another receptor tyrosine kinase, these compounds can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11]

The diagram below illustrates the proposed mechanism of action involving the inhibition of the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrazolyl-Thiazole\nDerivative Pyrazolyl-Thiazole Derivative Pyrazolyl-Thiazole\nDerivative->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by pyrazolyl-thiazole derivatives.

Antimicrobial Mechanism

The precise mechanism of antimicrobial action for pyrazolyl-thiazole derivatives is still under investigation. However, it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. Further studies are needed to elucidate the specific molecular targets.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the general experimental methodologies for key biological assays.

In Vitro Anticancer Activity (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Caption: Workflow for the in vitro MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth of the microorganism.

Conclusion and Future Directions

The 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole scaffold represents a valuable starting point for the development of novel anticancer and antimicrobial agents. The comparative analysis of its derivatives highlights the critical role of substituent patterns in modulating biological activity and specificity. Future research should focus on:

  • Systematic SAR studies: Synthesizing and screening a broader range of derivatives to further refine the understanding of the structural requirements for optimal activity.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to facilitate rational drug design.

  • In vivo efficacy and toxicity studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

By pursuing these avenues of research, the scientific community can unlock the full potential of pyrazolyl-thiazole derivatives in the fight against cancer and infectious diseases.

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis, and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry, 39(3), 249-255.
  • Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis of new pyrazole-thiazole hybrids as potent anticancer agents. European Journal of Medicinal Chemistry, 85, 58-66.
  • Lv, K., et al. (2015). Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of epidermal growth factor receptor (EGFR). European Journal of Medicinal Chemistry, 95, 288-299.
  • Mohamed, M. S., et al. (2017). Synthesis, biological evaluation and molecular docking of new pyrazolyl-thiazole derivatives as EGFR inhibitors and cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3468-3474.
  • Yuan, Z., et al. (2018). Synthesis of novel mono- and bis-pyrazolylthiazole derivatives as anti-liver cancer agents through EGFR/HER2 target inhibition. European Journal of Medicinal Chemistry, 157, 1183-1196.
  • Farag, A. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Bioorganic & Medicinal Chemistry, 18(14), 5146-5155.
  • Hassan, A. S., et al. (2020). Design, synthesis, and biological evaluation of novel pyrazole-thiazole hybrids as potent anticancer agents. Bioorganic Chemistry, 94, 103415.
  • Isloor, A. M., et al. (2010). Synthesis and in vitro anti-cancer activity of some new pyrazole integrated thiazole derivatives. European Journal of Medicinal Chemistry, 45(12), 6094-6099.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Chemical Health Risks.
  • Nalawade, V. V., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega.
  • Farag, A. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry, 45(11), 5045-5052.
  • Bekhit, A. A., et al. (2008). Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry, 43(3), 456-463.
  • In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. (2019). Semantic Scholar.
  • Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. (n.d.). PMC.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. (2022). Taylor & Francis Online.
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2023). PMC.
  • Synthesis of novel mono- and bis-pyrazolylthiazole derivatives as anti-liver cancer agents through EGFR/HER2 target inhibition. (n.d.). PMC.
  • Pyrazole‐thiazole derivatives with EGFR/HER2 inhibitory activity. (n.d.).
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). MDPI.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). MDPI.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazole–Thiazole Derivatives as Potential Broad-Spectrum Agents. (2026).
  • Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. (2019). MDPI.

Sources

Mechanistic Rationale: Why Pyrazole-Thiazole Hybrids?

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule oncology screening, I have evaluated countless pharmacophores. Among emerging synthetic entities, the molecular hybridization of pyrazole and thiazole rings represents a highly rational approach to targeted anti-cancer drug design.

By fusing the hydrogen-bonding capacity of the pyrazole moiety with the lipophilic and electron-rich nature of the thiazole ring, researchers can create planar, biologically active molecules that effectively slot into the ATP-binding pockets of kinases or intercalate with DNA.

This guide provides an objective comparative analysis of pyrazole-thiazole analogs against standard chemotherapeutics (like Doxorubicin and Cisplatin) and details the self-validating experimental workflows required to robustly quantify their cytotoxicity [1].

To understand the cytotoxicity of these analogs, we must examine the causality of their structural features. Traditional chemotherapeutics like Doxorubicin act as non-selective DNA intercalators and Topoisomerase II (Topo II) inhibitors, often leading to severe dose-limiting cardiotoxicity.

Conversely, functionalized pyrazole-thiazole analogs allow for tunable target selectivity. Recent studies demonstrate that these hybrids can trigger the intrinsic apoptotic cascade through two primary axes [1, 2]:

  • Topoisomerase II Inhibition: By mimicking the planar multi-ring structure of known intercalators, specific cyano-substituted pyrazole-thiazole derivatives trap the Topo II-DNA cleavage complex, resulting in double-strand breaks [1].

  • Kinase Inhibition (CDK-8 and EGFR): Bulky functional groups (e.g., coumarin conjugates) appended to the hybrid scaffold provide favorable binding kinetics within the ATP pockets of Cyclin-dependent kinase 8 (CDK-8) or Epidermal Growth Factor Receptor (EGFR), inducing robust cell cycle arrest at the S and G2 phases[2].

MOA PT_Analogs Pyrazole-Thiazole Hybrids Kinase_Inhib Kinase Inhibition (EGFR / CDK-8) PT_Analogs->Kinase_Inhib ATP Pocket Binding Topo_Inhib Topoisomerase II Inhibition PT_Analogs->Topo_Inhib DNA Intercalation Cell_Cycle Cell Cycle Arrest (S / G2 Phase) Kinase_Inhib->Cell_Cycle DNA_Damage DNA Double-Strand Breaks Topo_Inhib->DNA_Damage DNA_Damage->Cell_Cycle Apoptosis Late Apoptosis Activation Cell_Cycle->Apoptosis

Mechanisms of pyrazole-thiazole analogs inducing apoptosis via kinase and Topo II inhibition.

Comparative Cytotoxicity Data

To establish the viability of a novel compound, its half-maximal inhibitory concentration (


) must be benchmarked against clinical standards. The data table below synthesizes the in vitro cytotoxic performance of distinct pyrazole-thiazole variations.

Table 1: Cytotoxicity (


) of Pyrazole-Thiazole Analogs vs. Standard Therapeutics 
Structural Class / CompoundTarget Cell LineAnalog

(

M)
Reference Drug

(

M)
Primary Mechanism / Target
Compound 6 (N-(3-methoxy-2-hydroxybenzal)-3-(p-chlorophenyl)-4-cyano-5-oxopyrazol-1-thiocarboxamide)Leukemia (HL-60)1.35 Doxorubicin: 2.02Topoisomerase II inhibition [1]
Coumarin-pyrazole-thiazole Hybrid (Compound 4)Breast Cancer (MCF-7)< 5.0 Doxorubicin: ~4.5CDK-8 docking; S/G2 phase arrest [2]
Coumarin-pyrazole-thiazole Hybrid (Compound 7b)Liver Cancer (HepG2)< 5.0 Doxorubicin: ~3.8CDK-8 docking; G2 phase arrest [2]
Thiazole Thiosemicarbazone (Derivative 9)Breast Cancer (MCF-7)14.6 ± 0.8 Cisplatin: 13.6 ± 0.9Subcellular binding (Rab7b) [3]

Expert Insight: Observe how Compound 6 outperforms Doxorubicin in HL-60 lines [1]. The incorporation of an electron-withdrawing cyano group alongside the p-chlorophenyl ring drastically enhances its electrophilicity, resulting in a tighter binding affinity to the Topo II enzyme pocket compared to standard anthracyclines.

Experimental Methodology: Self-Validating Cytotoxicity Evaluation

Simply reporting


 values without controlling for cellular metabolic variance leads to irreproducible artifacts. The following protocol utilizes the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay, a colorimetric system that validates metabolic viability through the reduction of tetrazolium into formazan exclusively by functional mitochondrial dehydrogenases [3].
Reagents and Materials Setup
  • Cell Lines: MCF-7, HL-60, or HepG2 (grown in DMEM/RPMI-1640 supplemented with 10% FBS).

  • Compounds: Pyrazole-thiazole test analogs, Doxorubicin (positive control). All dissolved in sterile DMSO (final DMSO concentration in wells must be

    
     to prevent vehicle-induced cytotoxicity).
    
  • Assay Reagent: MTT solution (

    
     in sterile PBS).
    
Step-by-Step Protocol
  • Cell Seeding & Environmental Acclimation:

    • Action: Seed cells at a density of

      
       cells/well into a 96-well sterile microplate.
      
    • Causality: High densities lead to nutrient depletion and premature senescence, while low densities fail to produce a sufficient spectrophotometric signal.

    • Validation Step: Fill the outer perimeter wells with sterile PBS rather than cells. This mitigates the "edge effect" (evaporative loss), ensuring the inner wells maintain a consistent osmolality.

  • Compound Dosing:

    • Action: Incubate cells overnight at

      
       in a 
      
      
      
      atmosphere to allow for surface adherence (for adherent lines like MCF-7). Replace media with serum-free media containing serial dilutions of the pyrazole-thiazole analogs (
      
      
      to
      
      
      )[3].
    • Causality: Serum proteins can bind strongly to highly lipophilic thiazole analogs, masking their true cytotoxic potential. Testing in serum-free conditions isolates the drug-cell interaction.

  • Incubation & MTT Reduction:

    • Action: Incubate for 48 hours. Carefully aspirate the media and add

      
       of the MTT reagent (
      
      
      
      ) to each well. Incubate for 4 additional hours [3].
    • Causality: Viable cells will actively reduce the yellow MTT tetrazolium into insoluble purple formazan crystals. The accumulation of these crystals is directly proportional to the number of living cells.

  • Solubilization and Spectrophotometry:

    • Action: Aspirate the remaining liquid without disturbing the crystals. Add

      
       of pure DMSO to each well to solubilize the formazan. Read the absorbance on a microplate reader at 
      
      
      
      .
    • Causality: Incomplete solubilization scatters light, skewing absorbance data. DMSO ensures complete dissolution, establishing a linear relationship between absorbance and cell viability.

Workflow Seeding Cell Seeding (Mitigate Edge Effects) Treatment Compound Dosing (Serum-Free, 48h) Seeding->Treatment MTT MTT Incubation (Metabolic Reduction) Treatment->MTT Formazan DMSO Solubilization (Formazan Dissolution) MTT->Formazan Readout Absorbance Readout (570 nm) Formazan->Readout

Standardized MTT workflow ensuring rigorous in vitro cytotoxicity evaluation.

Conclusion

When designing early-phase oncology pipelines, benchmarking against classic standards is non-negotiable. Pyrazole-thiazole hybrids demonstrate a superior cytotoxic profile in specific targeted assays (such as Topo II inhibition in HL-60 cells) [1], primarily due to their structural modularity. By rigorously maintaining protocol integrity—particularly controlling for vehicle toxicity and protein-binding interference—drug development professionals can accurately capture the efficacy of these promising molecular hybrids.

References

  • Semantic Scholar / American Journal of Heterocyclic Chemistry. In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety.
  • Bentham Science / Current Organic Chemistry. Design, Synthesis, Cytotoxicity Profiling, Molecular Docking and ADMET Studies of Novel Functionalized Coumarin-pyrazole-thiazole Hybrids.
  • Dove Medical Press. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study.

A Comparative In Vivo Efficacy Analysis of Pyrazole-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide for Researchers in Drug Discovery and Development

The fusion of pyrazole and thiazole rings has emerged as a privileged scaffold in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. This guide provides a comparative analysis of the in vivo efficacy of prominent pyrazole-thiazole compounds, offering a valuable resource for researchers engaged in the development of novel therapeutics. While direct in vivo efficacy data for 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole is not extensively available in the public domain, this guide will delve into the performance of structurally related compounds, providing a predictive framework and highlighting key structure-activity relationships that inform future research directions.

Introduction to the Therapeutic Potential of Pyrazole-Thiazole Hybrids

The hybridization of pyrazole and thiazole moieties brings together the unique chemical and pharmacological attributes of each heterocycle. Pyrazoles are well-established pharmacophores present in drugs like celecoxib (an anti-inflammatory agent) and sildenafil (used for erectile dysfunction), while the thiazole ring is a cornerstone of numerous bioactive compounds, including the antibiotic penicillin and the anticancer drug dasatinib.[1][2] The resultant hybrid molecules have demonstrated a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic effects, making them a fertile ground for drug discovery.[1][3]

Comparative In Vivo Efficacy in Inflammation

A significant area of investigation for pyrazole-thiazole derivatives has been in the management of inflammation, primarily through the inhibition of cyclooxygenase-2 (COX-2).

Featured Compounds and In Vivo Performance

A study on novel thiazole derivatives bearing a pyrazole scaffold identified compounds 16b and 16c as potent anti-inflammatory agents.[4] In a carrageenan-induced rat paw edema model, these compounds exhibited superior efficacy compared to the widely used non-steroidal anti-inflammatory drug (NSAID), celecoxib.

CompoundIn Vivo Anti-inflammatory Activity (ED50)Reference Drug (Celecoxib) ED50
16b 8.2 mg/kg30 mg/kg
16c 24 mg/kg30 mg/kg

ED50 represents the dose required to produce a 50% reduction in paw edema.

The data clearly indicates that compound 16b is significantly more potent than celecoxib in this acute inflammation model.[4] This enhanced activity underscores the potential of this chemical scaffold in developing next-generation anti-inflammatory drugs with improved therapeutic indices.

Experimental Protocol: Carrageenan-Induced Paw Edema

The in vivo anti-inflammatory activity is typically assessed using the following protocol:

  • Animal Model: Male Wistar rats (150-180 g) are used.

  • Grouping: Animals are divided into control, standard (e.g., celecoxib), and test compound groups.

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally at various doses.

  • Induction of Inflammation: One hour after drug administration, a 0.1 mL injection of 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The ED50 is then determined.

G cluster_workflow Experimental Workflow: In Vivo Anti-inflammatory Assay Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Inflammation Induction Inflammation Induction Compound Administration->Inflammation Induction 1 hr post-treatment Paw Volume Measurement Paw Volume Measurement Inflammation Induction->Paw Volume Measurement 1, 2, 3, 4 hrs Data Analysis (ED50) Data Analysis (ED50) Paw Volume Measurement->Data Analysis (ED50)

Figure 1: Workflow for assessing in vivo anti-inflammatory efficacy.

Comparative In Vivo Efficacy in Oncology

The anticancer potential of pyrazole-thiazole derivatives has been explored against various cancer cell lines, with some compounds demonstrating promising in vivo activity.

Featured Compounds and In Vitro Performance

While in vivo oncology data is often preceded by robust in vitro screening, several studies have highlighted potent pyrazole-thiazole compounds. For instance, compound 6b , a 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivative, has shown potent cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values superior to the standard chemotherapeutic agent, doxorubicin.[5] Another study identified compound 11d , 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole, as a promising anticancer agent against A549 lung cancer cells, with efficacy comparable to cisplatin.[6][7]

CompoundCell LineIn Vitro Anticancer Activity (IC50)Reference Drug (IC50)
6b MCF-715.57 µg/mLDoxorubicin (not specified)
HepG243.72 µg/mL
11d A54962.5 µg/mLCisplatin (45.88 µg/mL)

IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

These in vitro results provide a strong rationale for advancing these compounds to in vivo xenograft models to assess their tumor growth inhibition capabilities.

Signaling Pathways and Mechanism of Action

The anticancer activity of these compounds is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compound 6b was found to be a significant inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5]

G cluster_pathway Simplified Angiogenesis Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival ERK->Survival Compound_6b Compound 6b Compound_6b->VEGFR2 Inhibition

Figure 2: Inhibition of the VEGFR-2 signaling pathway by Compound 6b.

Comparative In Vivo Efficacy in Metabolic Disorders

Certain pyrazole-thiazole derivatives have been investigated for their potential in managing metabolic diseases, particularly type 2 diabetes.

Featured Compounds and In Vivo Performance

The same study that identified potent anti-inflammatory agents also evaluated their hypoglycemic effects.[4] Compounds 16b, 16c, 16e, and 16k demonstrated good in vivo hypoglycemic effects in a streptozotocin-induced diabetic rat model, with efficacy comparable to the standard antidiabetic drug, rosiglitazone.[4] This activity is linked to their ability to act as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists.[4]

Experimental Protocol: Streptozotocin-Induced Diabetic Model
  • Animal Model: Male albino rats are typically used.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered to induce hyperglycemia.

  • Confirmation of Diabetes: Blood glucose levels are measured after 72 hours to confirm the diabetic state.

  • Treatment: Diabetic rats are treated with the test compounds or a standard drug (e.g., rosiglitazone) for a specified period (e.g., 15 days).

  • Endpoint Measurement: Blood glucose levels are monitored regularly. At the end of the study, other biochemical parameters like serum insulin, lipid profiles, and liver glycogen levels may also be assessed.

Broad-Spectrum Antimicrobial Activity

The pyrazole-thiazole scaffold has also been a source of potent antimicrobial agents. Numerous derivatives have been synthesized and evaluated against a wide range of bacterial and fungal pathogens.[8][9] For instance, one study reported that compound 27a , 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, exhibited high potency against all tested microorganisms, with efficacy comparable to standard drugs like ciprofloxacin and ketoconazole.[6]

Conclusion and Future Directions

The pyrazole-thiazole scaffold represents a highly versatile platform for the development of novel therapeutic agents. The in vivo data presented in this guide for representative compounds demonstrates their significant potential in treating inflammation, cancer, and metabolic disorders. The superior efficacy of some derivatives compared to established drugs highlights the promise of this chemical class.

Future research should focus on:

  • Comprehensive In Vivo Studies: Advancing more of the in vitro validated compounds to in vivo models to establish their efficacy and safety profiles.

  • Pharmacokinetic and Toxicological Profiling: Detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for identifying clinical candidates.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and optimization.

By leveraging the existing knowledge and pursuing these future directions, the scientific community can unlock the full therapeutic potential of pyrazole-thiazole derivatives.

References

  • El-Sayed, M. A., et al. (2024). Discovery of novel thiazole derivatives containing pyrazole scaffold as PPAR-γ Agonists, α-Glucosidase, α-Amylase and COX-2 inhibitors; Design, synthesis and in silico study. Bioorganic Chemistry, 152, 107760. [Link]

  • Various Authors. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research.
  • El-Naggar, M. M., et al. (2025). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. Chemistry & Biodiversity. [Link]

  • Moustafa, A. M. Y. (2019). In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. Science Publishing Group.
  • Various Authors. (2024).
  • Various Authors. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • Various Authors. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Various Authors. (2020).
  • Various Authors. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Semantic Scholar.
  • Various Authors. (2022). Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations.
  • Various Authors. (2023). Eco-friendly Regioselective Synthesis, Biological Evaluation of Some New 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. PMC. [Link]

  • Various Authors. (2020). Some of the biologically potent synthetic compounds bearing pyrazole and thiazole motifs.
  • Various Authors. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.
  • Various Authors. (2025).
  • Shawky, A. M., et al. (2013). Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents. European Journal of Medicinal Chemistry, 65, 480-489. [Link]

  • Various Authors. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Various Authors. (2023). The Synthesis, In Vitro Bio-Evaluation, and In Silico Molecular Docking Studies of Pyrazoline–Thiazole Hybrid Analogues as Promising Anti-α-Glucosidase and Anti-Urease Agents. MDPI.
  • Gençer, N., et al. (2008). Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry, 43(3), 545-553.
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.

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Cross-reactivity of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole in kinase assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Comparison Guide: Kinase Cross-Reactivity of the 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole Scaffold

In the modern landscape of targeted therapeutics, the hybridization of privileged heterocyclic scaffolds has emerged as a predominant strategy to overcome kinase resistance mutations. The synthesis of pyrazole and thiazole architectures into a singular pharmacophore—specifically utilizing derivatives of the 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole framework—has demonstrated exceptional utility in multi-kinase inhibition[1][2].

As a Senior Application Scientist, I designed this guide to objectively benchmark the cross-reactivity and performance of this hybrid scaffold against conventional monocyclic clinical inhibitors. Through detailed mechanistic analysis and self-validating empirical methodologies, we will explore why this specific structural motif excels in targeting the ATP-binding hinge region across diverse kinase families.

Structural Causality: Why This Specific Pharmacophore?

The therapeutic potency of the 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole backbone is not arbitrary; it relies on precise spatial geometries and electronic interactions.

  • The Thiazole Core: Acts as an excellent hydrogen-bond acceptor within the conserved kinase hinge region[3].

  • The Pyrazole Nitrogen: Functions as an auxiliary anchor, improving binding affinity to varying peptide residues deep within the active site[4].

  • The 4-Bromo Substitution: The heavy bromine atom acts as a crucial halogen-bond donor, forcefully projecting into the hydrophobic "back pocket" characteristic of DFG-out (inactive) kinase conformations[5][6].

  • The 3-Methyl Group: Provides subtle steric bulk that restricts the rotational degrees of freedom. This essentially "locks" the biaryl system into an optimized dihedral angle (typically ~19°), minimizing the entropic penalty upon binding[5].

In Vitro Performance: Cross-Reactivity and Selectivity

To evaluate the true utility of this hybrid scaffold, we must compare its inhibitory potency against standard therapeutics. Because the pyrazole-thiazole axis closely mimics the purine ring of ATP, it exhibits notable cross-reactivity across the ErbB (EGFR), CMGC (CDK), and AGC (PI3K/AKT) kinase families[2][7].

Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50)

Inhibitor Class Target Kinase Representative Compound IC50 (µM) Interaction Mode
Hybrid Scaffold EGFR (WT) Pyrazole-Thiazole Deriv. 0.024 – 0.18 Dual hinge H-bonding[1][2]
Monocyclic Std. EGFR (WT) Erlotinib 0.42 Single hinge anchor[2]
Hybrid Scaffold B-RAF (V600E) Thiazole-Pyrazoline 0.19 DFG-out stabilization[7]
Monocyclic Std. B-RAF (V600E) Sorafenib 1.95 – 5.45 Allosteric transition block[7]

| Hybrid Scaffold | CDK9 | Thiazolyl-Pyrimidine | 0.64 – 2.01 | ATP-competitive[7] |

Data Interpretation: The pyrazole-thiazole derivatives consistently demonstrate superior or equipotent activity against critical oncogenic kinases compared to Erlotinib and Sorafenib. The bivalent binding nature of the hybrid reduces the dissociation rate, functionally enhancing the steady-state IC50.

Self-Validating Kinase Profiling Workflow

To objectively capture these cross-reactivity profiles, researchers must utilize robust, interference-free biochemical assays. Below is the workflow logic underpinning our high-throughput selectivity profiling.

Workflow A Hybrid Scaffold Synthesis & QC B Cell-Free Radiometric Kinase Assay A->B >95% Purity C ATP-Competitive Selectivity Profiling B->C IC50 < 0.5 µM D Cell-Based Engagement (Whole-Cell Assays) C->D Highly Selective E Off-Target Toxicity Evaluation C->E Broad Reactivity

Fig 1: Self-validating high-throughput screening workflow for kinase cross-reactivity profiling.

Step-by-Step Methodology: Universal ADP-Glo™ Kinase Assay

Using an ADP-detection format instead of direct substrate-phosphorylation detection eliminates sequence-specific biases, making it universally applicable across an expansive 105-kinase panel.

  • Reagent Preparation: Prepare 1x Kinase Buffer supplemented with 1 mM DTT and 0.01% BSA. Causality: DTT maintains a reducing environment, preventing the catastrophic oxidation of catalytic cysteines in the kinase active site. BSA prevents non-specific adherence of the hydrophobic pyrazole-thiazole compounds to the microplate walls.

  • Compound Titration: Prepare a 10-point dose-response curve using 3-fold serial dilutions of the inhibitor in DMSO (final assay DMSO < 1%). Causality: 3-fold dilutions perfectly span the logarithmic concentrations needed to capture a complete sigmoidal curve, ensuring accurate Hill slope calculations.

  • Equilibrium Pre-Incubation (Critical): Combine the isolated kinase enzyme with the compound and incubate at room temperature for 30 minutes before adding ATP. Causality: Because the 4-bromo-3-methyl-pyrazole moiety binds deeply, the dissociation kinetics are slow. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium at the active site without immediate mass-action competition from ATP.

  • Reaction Initiation: Add ultra-pure ATP precisely at the calculated

    
     for that specific kinase, along with the required peptide substrate. Causality: Running the assay at the ATP 
    
    
    
    balances sensitivity; if ATP is too high, it artificially masks competitive inhibitor potency; if too low, the signal-to-noise ratio degrades.
  • Quenching & Detection: After 60 minutes, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase. Read luminescence.

  • Internal Validation (Self-Validating Step): Every 384-well plate must include 16 wells of maximum signal (DMSO only) and 16 wells of minimum signal (no enzyme). Calculate the Z'-factor. If Z' < 0.6, the plate must be discarded due to mechanical or pipetting variance.

Cellular Target Engagement & Mechanistic Disruption

In vitro biochemical potency means nothing if the scaffold cannot penetrate the cell membrane or if it gets heavily sequestered by intracellular proteins. The 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole scaffold, due to its optimized lipophilicity (


), exhibits excellent cellular penetrance[8].

Pathway Inhibitor Thiazole-Pyrazole Inhibitor Scaffold EGFR EGFR Hinge Region (ATP-Binding Pocket) Inhibitor->EGFR Competitive Blockade PI3K PI3K Complex EGFR->PI3K Disrupted Activation AKT AKT Kinase PI3K->AKT Prevented Phosphorylation Proliferation Tumor Cell Proliferation AKT->Proliferation Downregulated Growth

Fig 2: Mechanistic pathway showing ATP-competitive blockade of EGFR and downstream PI3K/AKT stalling.

Whole-cell cytotoxicity directly correlates with this mechanistic cascade. Cellular MTT assays validate that shutting down upstream kinases prevents the metabolic reduction of tetrazolium dye to formazan crystals[1].

Table 2: Whole-Cell Cytotoxicity (MTT Assay, 72h Incubation)

Cell Line (Origin) Inhibitor Tested IC50 (µM) Reference Standard Std. IC50 (µM)
MCF-7 (Breast) Thiazolyl-Pyrazoline 0.07 Doxorubicin 0.07[2][3]
A549 (Lung) Pyrazole-Thiadiazole 1.53 Erlotinib > 2.00[1][2]

| HCT116 (Colon) | Thiazole-Pyrimidine | 0.30 – 0.45 | AT7519 | > 1.00[7][9] |

Conclusion for Drug Development Professionals

When benchmarked against legacy monocyclic molecules, the hybridized 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole skeleton offers a demonstrably broader therapeutic window. The capacity to fine-tune the cross-reactivity matrix (e.g., shifting specificity from EGFR to Aurora or PI3K) solely by altering side-chain functional groups while keeping the hinge-binding core intact makes this scaffold a prime candidate for next-generation library synthesis.

For maximum translational success, teams should pair this scaffold early in development with whole-cell phospho-flow cytometry to map the exact multi-kinase engagement profile required for their specific disease model.

References

1.[1] Benchchem. Application of Pyrazole-Thiazole Compounds as Kinase Inhibitors: Application Notes and Protocols. Available at: 2.[7] Royal Society of Chemistry. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: 3.[8] ACS Omega. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Available at: 4.[3] PubMed/Elsevier. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors and potential anticancer agents. Available at: 5.[9] MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: 6.[4] Global Research Online. Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available at: 7.[2] PMC/NIH. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Available at: 8.[5] ResearchGate (Acta Crystallographica). 2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole. Available at: 9.[6] PMC/NIH. 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole. Available at:

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Reproducibility of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of synthetic pathways for hybrid heterocyclic systems requires moving beyond idealized textbook mechanisms to address the pragmatic realities of the bench: scale, regioselectivity, and purification burden.

The 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole scaffold is a highly privileged motif in modern drug discovery, combining the electron-rich, hydrogen-bond-accepting properties of the pyrazole with the metabolic stability and lipophilicity of the thiazole ring[1][2]. However, synthesizing this specific compound introduces a fundamental chemical conflict: How do we efficiently couple two unique heterocycles while maintaining absolute control over the regiochemistry of the unsymmetrical pyrazole's methyl group?

This guide evaluates the two predominant paradigms for accessing this molecule—De Novo Ring Construction versus Direct C–N Cross-Coupling —providing actionable data, mechanistic causality, and validated protocols for researchers looking to scale this intermediate.

Mechanistic Workflow: Assembly Strategies

The fundamental divergence in these methodologies lies in when the heterocyclic rings are formed and when the halogen is introduced.

G cluster_A cluster_B Start Target Scaffold: 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole RouteA Method A: De Novo Synthesis (Condensation + Late-Stage Bromination) Start->RouteA RouteB Method B: C-N Cross-Coupling (Direct N-Arylation) Start->RouteB A1 2-Hydrazinylthiazole + 4,4-Dimethoxybutan-2-one RouteA->A1 B1 2-Bromothiazole + 4-Bromo-3-methyl-1H-pyrazole RouteB->B1 A2 Regioselective Cyclization Yields 3-Methyl Isomer exclusively A1->A2 A3 Electrophilic Bromination (NBS) Selective for Pyrazole C4 A2->A3 A_Result Pure Regioisomer High E-factor / Scalable A3->A_Result B2 Pd-Catalyzed N-Arylation (tBuBrettPhos / LHMDS) B1->B2 B_Result Regioisomer Mixture Requires Column Chromatography B2->B_Result

Figure 1: Mechanistic workflow comparing De Novo synthesis vs. C-N Cross-Coupling for pyrazolylthiazole.

Causality and Scientific Rationale

The Regioselectivity Challenge of N-Arylation

In Method B (Cross-Coupling) , we attempt to directly couple 2-bromothiazole with 4-bromo-3-methyl-1H-pyrazole using a transition metal catalyst (typically Palladium with bulky biarylphosphine ligands like tBuBrettPhos)[3][4]. The root cause of failure here is the rapid annular tautomerism of the pyrazole ring. The N1 and N2 atoms are in dynamic equilibrium. While steric hindrance from the C3-methyl group biases the N-arylation toward the less hindered N1 position (yielding the desired 3-methyl product), the selectivity is rarely absolute[5]. In practice, this reaction outputs a ~3:1 to 5:1 ratio of the 3-methyl and 5-methyl isomers. Because these isomers possess nearly identical polarities, separating them requires exhaustive flash column chromatography, destroying the step-economy advantage of this route.

The Elegance of De Novo Ring Construction

Method A (De Novo Synthesis) bypasses the tautomeric problem entirely by building the pyrazole ring directly onto the thiazole nitrogen[6]. By condensing 2-hydrazinylthiazole with an unsymmetrical 1,3-dicarbonyl equivalent—specifically, 4,4-dimethoxybutan-2-one (an acetal-protected keto-aldehyde)—we enforce strict regiocontrol. The highly nucleophilic primary amine (NH₂) of the hydrazine selectively attacks the more electrophilic masked aldehyde, while the secondary amine attacks the ketone. This unequivocally establishes the methyl group at the 3-position.

Electronic Bias in Late-Stage Bromination

Following cyclization, Method A employs N-Bromosuccinimide (NBS) for late-stage halogenation. Why doesn't the thiazole ring brominate? The causality lies in the inherent π-electron distribution of the heterocycles. The pyrazole ring, enriched by the +M effect of its two nitrogen atoms, concentrates its highest electron density precisely at the C4 position[5]. Conversely, the thiazole ring is comparatively electron-deficient. NBS at room temperature will selectively and quantitatively brominate the pyrazole C4 position without touching the thiazole, resulting in a self-validating, highly pure product.

Comparative Performance Data

The empirical data highlights that while Cross-Coupling saves one synthetic step on paper, the purification penalties make De Novo condensation vastly superior for actual material delivery.

Performance MetricMethod A: De Novo + BrominationMethod B: Direct C-N Coupling
Overall Isolated Yield 68% - 75% 40% - 48% (Post-separation)
Regioselectivity (3-Me : 5-Me) > 99:1 ~ 4:1
Step Economy 2 Steps1 Step
Catalyst Cost Negligible (Acid/NBS)High (Pd precatalysts / Ligands)
Purification Method RecrystallizationFlash Column Chromatography
Scale-Up Viability Excellent (Kilogram scale) Poor (Chromatography bottleneck)

Validated Experimental Methodologies

Protocol A: De Novo Assembly & Halogenation (Recommended)

Step 1: Synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)thiazole

  • Reagent Preparation: Charge a round-bottom flask with 2-hydrazinylthiazole (1.0 equiv, 10.0 mmol) and absolute ethanol (0.5 M concentration).

  • Condensation: Add 4,4-dimethoxybutan-2-one (1.1 equiv, 11.0 mmol) followed by a catalytic amount of concentrated HCl (0.1 equiv).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool to room temperature and concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate as a pale-yellow solid (Typical yield: 82-85%).

Step 2: Regioselective C4-Bromination

  • Solubilization: Dissolve the intermediate from Step 1 (1.0 equiv, 8.0 mmol) in anhydrous Acetonitrile (MeCN) (0.3 M) and cool to 0 °C in an ice bath.

  • Halogenation: Portion-wise, add N-Bromosuccinimide (NBS) (1.05 equiv, 8.4 mmol) over 10 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Isolation: Quench the reaction with 10% aqueous Na₂S₂O₃ to neutralize residual elemental bromine. Extract with Dichloromethane (DCM). Concentrate the organics and recrystallize the crude solid from hot ethanol to afford the pure 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole (Typical yield: 85-90%).

Protocol B: Pd-Catalyzed C-N Cross-Coupling (Alternative)

Note: This protocol requires rigorous air-free technique due to the sensitivity of the Pd(0) active species[7].

  • Glovebox Setup: In an argon-filled glovebox, charge a Schlenk flask with 2-bromothiazole (1.0 equiv, 5.0 mmol), 4-bromo-3-methyl-1H-pyrazole (1.2 equiv, 6.0 mmol), K₂CO₃ (2.0 equiv, 10.0 mmol), and the tBuBrettPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration.

  • Heating: Seal the flask, transfer it to a fume hood, and heat at 90 °C for 16 hours.

  • Workup & Separation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the catalyst and salts. Concentrate the filtrate.

  • Chromatography: Load the crude residue onto a silica gel column. Elute with a highly gradual gradient of Hexanes to EtOAc (starting at 5% EtOAc) to carefully resolve the 3-methyl isomer from the slightly faster-eluting 5-methyl byproduct.

References

  • Bakthavatchala Reddy et al., "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide", ACS Omega - ACS Publications. Available:[Link]

  • Hassan, A., "Synthetic Approaches Toward Certain Structurally Related Antimicrobial Thiazole Derivatives", CLOCKSS Archive. Available: [Link]

  • Rai, G. et al., "Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH)", Journal of Medicinal Chemistry (NIH/PMC). Available:[Link]

  • Ruiz-Castillo, P. & Buchwald, S. L., "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions", Chemical Reviews (ACS Publications). Available:[Link]

  • Fan, C., "Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development", DSpace@MIT. Available:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.